4-chloro-5-phenyl-1H-pyrazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-phenyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIPSHYTEXGVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357131 | |
| Record name | 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50671-38-0 | |
| Record name | 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-chloro-5-phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of chloro-phenyl-substituted pyrazole amines, with a specific focus on the isomer 4-chloro-5-phenyl-1H-pyrazol-3-amine. Due to the limited availability of specific experimental data for this exact isomer, this guide consolidates information from closely related compounds to offer a robust profile for research and drug development purposes. This document adheres to stringent data presentation and visualization requirements, including structured tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for procedural and logical workflows.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, the physicochemical properties can be estimated by examining closely related isomers. The following tables summarize the available data for key analogues.
Table 1: Physicochemical Data of Chloro-Phenyl-Pyrazol-Amine Analogues
| Property | 5-Chloro-1-phenyl-1H-pyrazol-4-amine[1] | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine[2] | 3-phenyl-1H-pyrazol-5-amine[3] |
| Molecular Formula | C₉H₈ClN₃ | C₁₅H₁₂ClN₃ | C₉H₉N₃ |
| Molecular Weight | 193.63 g/mol | 269.73 g/mol | 159.19 g/mol |
| Melting Point | Not specified | 147-154 °C | 120-123 °C |
| Appearance | Not specified | Pale yellow powder | Not specified |
| Storage Temperature | Not specified | 0-8°C | Not specified |
Table 2: Predicted Physicochemical Properties of a Related Isomer: 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one [4]
| Property | Value |
| Molecular Weight | 194.62 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 194.0246905 Da |
| Topological Polar Surface Area | 32.3 Ų |
| Heavy Atom Count | 13 |
| pKa (Predicted) | 7.98 ± 0.70[5] |
Experimental Protocols: Synthesis of Substituted Pyrazole Amines
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, established methods for the synthesis of substituted aminopyrazoles can be adapted. The following protocols describe general and specific synthetic routes for related compounds.
General Synthesis of 3-Aminopyrazoles via Condensation
A prevalent method for synthesizing 3-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[6][7][8]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the starting β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) in anhydrous ethanol.
-
Addition of Reagents: Add a slight molar excess of hydrazine hydrate and a catalytic amount of acetic acid to the solution.
-
Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by washing with diethyl ether and drying in vacuo to yield the 3-aminopyrazole product.
Synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine
A specific method for a related isomer involves electrochemical reduction followed by a nucleophilic substitution.[1]
Protocol:
-
Electrochemical Reduction: The starting material, 4-nitro-1-phenylpyrazole, is subjected to electrochemical reduction in diluted hydrochloric acid. This step converts the nitro group to a hydroxylamine intermediate.
-
In Situ Nucleophilic Transformation: The hydroxylamine intermediate undergoes an in situ nucleophilic transformation to yield the 5-chloro derivative.
-
Isolation: The final product is separated from the post-reaction mixture. The yield for this specific synthesis is reported to be low.
Synthesis of 4-Halopyrazoles via Electrocatalysis
A modern approach for the synthesis of 4-halopyrazoles involves an electrocatalytic multicomponent reaction.[9][10]
Protocol:
-
Reaction Components: The synthesis is performed using hydrazines, acetylacetones, and sodium halides (as the halogen source).
-
Electrochemical Conditions: The reaction is carried out under chemical oxidant- and external electrolyte-free conditions. The sodium halide serves as both the halogenation reagent and the supporting electrolyte.
-
Mechanism: The mechanism for chlorination has been suggested to proceed via a radical pathway.
Mandatory Visualizations
Experimental Workflow for General Synthesis of 3-Aminopyrazoles
Caption: Workflow for the general synthesis of 3-aminopyrazoles.
Logical Relationship for the Synthesis of this compound
Caption: Conceptual pathway for synthesizing the target compound.
Biological Activities and Signaling Pathways
Specific signaling pathways for this compound have not been identified in the current literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.
Derivatives of pyrazole have demonstrated a wide array of pharmacological effects, including:
-
Anti-inflammatory and Analgesic Properties: Many pyrazole-containing compounds are known to exhibit anti-inflammatory and analgesic effects.[2]
-
Antimicrobial and Antifungal Activity: Various substituted pyrazoles have shown potent activity against a range of bacteria and fungi.
-
Anticancer Activity: Certain pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.
-
Enzyme Inhibition: Substituted pyrazoles have been identified as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.
Given the lack of specific pathway information, a generalized workflow for identifying the biological targets and mechanisms of action for a novel compound like this compound is presented below.
General Workflow for Target Identification and Validation
Caption: General workflow for identifying biological targets.
Conclusion
While direct experimental data on this compound is sparse, this technical guide provides a foundational understanding based on the properties and synthetic routes of closely related analogues. The provided protocols and workflows offer a starting point for the synthesis and biological evaluation of this compound. Further research is warranted to fully elucidate the specific physicochemical properties, optimize synthetic procedures, and identify the precise biological targets and signaling pathways of this compound for potential therapeutic applications.
References
- 1. 5-Chloro-1-phenyl-1H-pyrazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | C9H7ClN2O | CID 11356026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE | 76205-19-1 [chemicalbook.com]
- 6. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 9. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Prominent Isomer: 5-Phenyl-1H-pyrazol-3-amine and its Analogs
Initial Research Note: Extensive searches of chemical databases (including PubChem and ChemSpider) and commercial supplier catalogs for "4-chloro-5-phenyl-1H-pyrazol-3-amine" did not yield a specific entry or a corresponding CAS number. This suggests that this particular isomer may not be a commercially available or well-characterized compound.
Therefore, this guide will focus on the closely related and well-documented isomer, 5-phenyl-1H-pyrazol-3-amine , and its derivatives. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, properties, and potential applications of this class of compounds, which may serve as a valuable starting point for further investigation.
Chemical Structure and Properties
The core structure of interest is the 3-amino-5-phenylpyrazole scaffold. The general chemical properties of a representative compound, 5-(4-chlorophenyl)-1H-pyrazol-3-amine, are summarized below.
| Property | Value | Reference |
| CAS Number | 78583-81-0 | |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.63 g/mol | |
| Melting Point | 172-176 °C | |
| Appearance | Solid | |
| SMILES | Nc1cc(n[nH]1)-c2ccc(Cl)cc2 | |
| InChI Key | XQPBZIITFQHIDI-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of 3-amino-5-aryl-1H-pyrazoles typically involves the condensation of a β-ketonitrile with hydrazine. A general synthetic pathway is outlined below.
General Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles
A common route to related compounds involves the reaction of an appropriate β-ketonitrile precursor with hydrazine. For example, the synthesis of 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile has been reported.
Experimental Protocol:
The synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles can be achieved through the reaction of (Z)-3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines. While a specific protocol for the title compound is unavailable, a representative procedure for a related analogue is as follows:
A mixture of the appropriate aroyl-trichlorobutene-nitrile and hydrazine hydrate in an alcoholic solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified, typically by recrystallization.
Biological Activity and Potential Applications
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery.
Potential Therapeutic Areas:
-
Anti-inflammatory and Analgesic Agents: Certain pyrazole derivatives have shown potential as anti-inflammatory and analgesic agents.
-
Antimicrobial Activity: Various substituted pyrazoles have been investigated for their antibacterial and antifungal properties.
-
Antiviral Activity: Some pyrazole derivatives have demonstrated potent antiviral activity against a range of viruses.[1]
-
Anticancer Activity: Novel pyrazole derivatives have been synthesized and evaluated for their effects on different cancer cell lines, with some compounds showing potent activity against leukemia, renal cancer, and non-small cell lung cancer.[1]
The diverse biological activities of the pyrazole nucleus suggest that derivatives of this compound, if synthesized, could also exhibit interesting pharmacological properties and warrant further investigation. The introduction of a chlorine atom at the 4-position of the pyrazole ring could significantly influence the electronic properties and biological activity of the molecule.
Conclusion
While the specific compound This compound is not readily documented, the broader class of 3-amino-5-phenyl-pyrazoles represents a versatile and biologically significant scaffold. The synthetic routes are generally well-established, and the diverse pharmacological activities reported for this class of compounds underscore their potential in medicinal chemistry and drug development. Researchers interested in this specific isomer may need to pursue custom synthesis and subsequent characterization to explore its unique properties and potential applications.
References
The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a privileged scaffold in the design and development of novel therapeutic agents. Pyrazole derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of human diseases. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1] Many derivatives function by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]
Quantitative Data for Anticancer Activity
The anticancer efficacy of various pyrazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a biological process by 50%. The table below summarizes the IC50 values for selected pyrazole derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) | Reference(s) |
| Thiazolylpyrazolyl coumarin 9d | MCF-7 (Breast) | 5.41 - 10.75 | VEGFR-2 | [2] |
| Pyrazolo[3,4-d]pyrimidine | HCT116 (Colon) | < 23.7 | CDK2 | [1] |
| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | PI3 Kinase | [1] |
| 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 - 15.98 | EGFR, VEGFR-2 | [1] |
| Pyrazolo[4,3-f]quinoline | HCT116, HeLa | 1.7 - 3.6 | Haspin Kinase | [1] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one 3i | PC-3 (Prostate) | 1.24 | VEGFR-2 | |
| Pyrazole-N-Mannich base 6b | HepG2 (Liver) | 2.52 | VEGFR-2, CDK-2 | [3] |
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][4] These receptors play pivotal roles in tumor angiogenesis, cell proliferation, and survival.[5][6]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[6][8] This includes the activation of the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[8] Pyrazole derivatives can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling.[9]
Caption: VEGFR-2 signaling inhibition by pyrazole derivatives.
EGFR is another crucial RTK that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, leading to enhanced cell proliferation and survival.[1][5][10] Aberrant EGFR signaling is a hallmark of many cancers.[5][11] Small molecule pyrazole derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[1][]
Caption: EGFR signaling inhibition by pyrazole derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Objective: To determine the cytotoxic effect of pyrazole derivatives on cancer cell lines and calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Pyrazole derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to the appropriate density (e.g., 1 x 10^4 cells/well).[15] Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[13]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: General workflow for an MTT-based anticancer assay.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[][18][19] The selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[20][21]
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is often evaluated by their ability to inhibit COX enzymes and reduce edema in animal models.
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | In Vivo Model (Edema Inhibition %) | Reference(s) |
| Compound 1 (Bansal et al.) | 0.31 | > 69 | > 222 | Carrageenan-induced rat paw (ED50 74.3 mg/kg) | [18] |
| Compound 9 (El-Sayed et al.) | 0.26 | 50 | 192.3 | Carrageenan-induced rat paw (ED50 0.170 mmol/kg) | [18] |
| Trimethoxy derivative 5f | 1.50 | - | - | - | [][17] |
| Trimethoxy derivative 6f | 1.15 | - | - | - | [][17] |
Mechanism of Action: COX-2 Inhibition
Inflammation is a complex biological response involving the production of prostaglandins, which are key mediators of pain and swelling.[18][19] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.[22] COX-2 is an inducible enzyme that is upregulated at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa.[18][20] Pyrazole derivatives can selectively bind to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[20]
References
- 1. ClinPGx [clinpgx.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
spectroscopic analysis (NMR, IR, Mass Spec) of 4-chloro-5-phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of novel compounds is a cornerstone of chemical research and drug discovery. Spectroscopic techniques provide the necessary tools to confirm the chemical structure, purity, and other molecular properties. This guide serves as a practical resource for researchers working with pyrazole derivatives, offering a predictive framework for the spectroscopic analysis of 4-chloro-5-phenyl-1H-pyrazol-3-amine and a methodological foundation for its experimental characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the pyrazole core, as well as the electronic effects of the chloro, phenyl, and amine substituents.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 12.0 | Singlet (broad) | 1H | N1-H of pyrazole |
| ~ 7.5 - 7.3 | Multiplet | 5H | Phenyl ring protons |
| ~ 5.5 | Singlet (broad) | 2H | NH₂ protons at C3 |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 | C3 (bearing the amino group) |
| ~ 145 | C5 (bearing the phenyl group) |
| ~ 130 | Quaternary carbon of the phenyl ring |
| ~ 129 - 125 | Phenyl ring carbons |
| ~ 110 | C4 (bearing the chloro group) |
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (NH and NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Medium to Strong | C=N and C=C stretching (pyrazole and phenyl rings) |
| 1550 - 1450 | Medium | N-H bending |
| 800 - 700 | Strong | C-Cl stretching |
| 750 and 700 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| [M]⁺ | High | Molecular ion |
| [M-Cl]⁺ | Medium | Loss of chlorine radical |
| [M-NH₂]⁺ | Medium | Loss of amino radical |
| Phenyl cation | High | C₆H₅⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyrazole derivatives, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to provide accurate mass measurements.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition of the molecular ion to confirm the molecular formula.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel pyrazole compound.
Caption: Workflow for Spectroscopic Analysis.
Interrelation of Spectroscopic Data for Structural Elucidation
This diagram shows how the information from different spectroscopic techniques is integrated to determine the final structure of the molecule.
Caption: Data Integration for Structure Elucidation.
Substituted Pyrazoles: A Comprehensive Technical Guide to Their Therapeutic Targets in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles represent a versatile and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique structural features and ability to interact with a wide array of biological targets have made them a focal point in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets of substituted pyrazoles, with a focus on their applications in oncology and inflammation. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Key Therapeutic Targets and Mechanisms of Action
Substituted pyrazoles have demonstrated significant activity against a diverse range of biological targets, primarily categorized into protein kinases and other enzymes. This versatility has led to their investigation in a multitude of disease areas.
Protein Kinase Inhibition: A Dominant Anticancer Strategy
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Substituted pyrazoles have emerged as potent inhibitors of various kinases, effectively disrupting the signaling cascades that drive tumor growth, proliferation, and survival.[1][2][3]
1. Receptor Tyrosine Kinases (RTKs):
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a crucial strategy to combat tumor progression and angiogenesis.[4] Several pyrazole derivatives have been identified as potent dual inhibitors. For instance, some fused pyrazole derivatives have shown significantly greater activity than the reference drug erlotinib, with IC50 values in the sub-micromolar range.[4] The pyrazole scaffold often serves as a hinge-binding motif, crucial for its inhibitory action.
2. Non-Receptor Tyrosine Kinases:
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[1] Pirtobrutinib, a recently approved drug for mantle cell lymphoma, features a substituted pyrazole core and acts as a reversible BTK inhibitor.[5]
-
BCR-ABL Kinase: This fusion protein is the hallmark of chronic myeloid leukemia (CML). Asciminib, a non-ATP competitive inhibitor of Bcr-Abl kinase, incorporates a pyrazole moiety and demonstrates high potency with a Kd value in the nanomolar range.[2]
3. Serine/Threonine Kinases:
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1] Pyrazole-based compounds have been developed as potent CDK inhibitors.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. A series of novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, with one compound exhibiting an IC50 of 0.25 µM against MCF7 breast cancer cells.[1]
-
Haspin Kinase: This kinase plays a crucial role in mitosis, and its inhibition represents a promising anticancer strategy with potentially fewer side effects. Pyrazolo[4,3-f]quinoline derivatives have shown inhibitory effects on haspin kinase, with IC50 values in the low micromolar range in HCT116 and HeLa cells.[1]
-
Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is involved in both apoptosis and inflammation, making it a target for neurodegenerative diseases. Pyrazole derivatives have been designed as ASK1 inhibitors.[2]
Signaling Pathway of Pyrazole-Based Kinase Inhibitors in Cancer
Caption: Pyrazole derivatives inhibit various kinases, disrupting cancer cell signaling.
Other Anticancer Mechanisms
Beyond kinase inhibition, substituted pyrazoles exert their anticancer effects through other mechanisms:
-
Tubulin Polymerization Inhibition: Tubulin is the building block of microtubules, which are essential for cell division. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[1]
-
DNA Interaction: Certain pyrazole compounds can interact with DNA, potentially leading to DNA damage and cell death.[1]
-
Xanthine Oxidase (XO) Inhibition: One pyrazole derivative demonstrated potent XO inhibitory activity (IC50 = 0.83 µM), which was significantly more potent than the standard drug allopurinol.[6] This suggests a potential mechanism for its anticancer activity, particularly in colon cancer.[6]
Anti-inflammatory Activity: Targeting COX Enzymes
The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes. Substituted pyrazoles have a long history in this area, with celecoxib being a well-known COX-2 selective inhibitor.[7][8]
-
COX-1 and COX-2 Inhibition: Numerous N1-substituted pyrazoles have been synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating significant COX inhibitory potential.[9] Some derivatives exhibit preferential selectivity towards COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[9][10] Compound 6e, a chalcone substituted pyrazole, showed a high COX-2 selectivity index of 215.44.[10]
COX Inhibition Pathway
Caption: Pyrazoles reduce inflammation by inhibiting COX enzymes.
Quantitative Data on Substituted Pyrazole Activity
The potency of substituted pyrazoles against their respective targets is a critical factor in their development as therapeutic agents. The following tables summarize key quantitative data from various studies.
Table 1: Anticancer Activity of Substituted Pyrazoles against Kinase Targets
| Compound/Derivative Class | Target Kinase | Cell Line | IC50 / Ki / Kd | Reference |
| Fused Pyrazole Derivative 3 | EGFR | - | 0.06 µM | [4] |
| Fused Pyrazole Derivative 9 | VEGFR-2 | - | 0.22 µM | [4] |
| Pyrazolo[4,3-f]quinoline 48 | Haspin | HCT116 | 1.7 µM | [1] |
| Pyrazolo[4,3-f]quinoline 48 | Haspin | HeLa | 3.6 µM | [1] |
| Pyrazole Carbaldehyde 43 | PI3 Kinase | MCF7 | 0.25 µM | [1] |
| Pyrazole Derivative 2 | Akt1 | HCT116 | 0.95 µM (antiproliferative) | [2] |
| Afuresertib | Akt1 | - | 0.08 nM (Ki) | [2] |
| Asciminib (ABL-001) | Bcr-Abl | - | 0.5 nM (IC50), 0.5-0.8 nM (Kd) | [2] |
| Ruxolitinib | JAK1/JAK2 | - | ~3 nM | [11] |
| Pyrazole-Thiourea C5 | EGFR | - | 0.07 µM | [12] |
Table 2: Anticancer Activity of Substituted Pyrazoles against Non-Kinase Targets
| Compound/Derivative Class | Target | Cell Line | IC50 | Reference |
| Pyrazolone-pyrazole 27 | VEGFR-2 (level reduction) | MCF7 | 828.23 nM (inhibition), 16.50 µM (cytotoxicity) | [1] |
| Pyrazole Derivative 1 | Xanthine Oxidase | HCT-116 | 0.83 µM (XO inhibition), 4.2 µM (cytotoxicity) | [6] |
| Ferrocene-pyrazole hybrid 47c | - | HCT-116 | 3.12 µM | [13] |
Table 3: Anti-inflammatory Activity of Substituted Pyrazoles
| Compound/Derivative Class | Target | Assay | % Inhibition of Edema / Selectivity Index (SI) | Reference |
| N1-substituted pyrazoles | COX | Carrageenan-induced paw edema | Up to 90.40% | [9] |
| Cyanopyridone derivative 6b | - | Carrageenan-induced paw edema | 89.57% | [7] |
| Chalcone substituted pyrazole 6e | COX-1/COX-2 | In vitro assay | SI = 215.44 | [10] |
| Pyrazole derivatives 144-146 | COX-2 | In vitro assay | IC50: 0.034 - 0.052 µM | [14] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted pyrazole derivative against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Substituted pyrazole test compounds
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the substituted pyrazole test compounds in DMSO.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the assay kit instructions (e.g., by adding ADP-Glo™ Reagent).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which is proportional to the remaining kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
Objective: To evaluate the in vivo anti-inflammatory activity of substituted pyrazole derivatives.
Animals:
-
Wistar rats (male or female, specific weight range)
Materials:
-
Substituted pyrazole test compounds
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups: control (vehicle), reference drug, and test compound groups.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose.
-
After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100 Where Vt is the paw volume at time t.
Cell Viability Assay (e.g., MTT or SRB Assay)
Objective: To determine the cytotoxic effect of substituted pyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Substituted pyrazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT) or Trichloroacetic acid and Tris base (for SRB)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted pyrazole compounds for a specified duration (e.g., 48 or 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals. Then, add a solubilization buffer to dissolve the crystals.
-
For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing, solubilize the bound dye with Tris base.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Experimental Workflow for Anticancer Drug Discovery with Substituted Pyrazoles
Caption: A typical workflow for developing anticancer pyrazole drugs.
Conclusion
Substituted pyrazoles continue to be a rich source of inspiration for the design and development of novel therapeutic agents. Their ability to potently and often selectively inhibit a wide range of clinically relevant targets, particularly protein kinases and COX enzymes, underscores their importance in modern drug discovery. The data and methodologies presented in this guide highlight the significant progress made in understanding the therapeutic potential of this versatile scaffold. Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of pyrazole-based inhibitors, as well as exploring their potential against emerging therapeutic targets. The continued exploration of this chemical space holds great promise for the development of next-generation medicines to address unmet medical needs in oncology, inflammation, and beyond.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
review of synthesis methods for aminopyrazoles
An In-depth Technical Guide to the Synthesis of Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications in pharmaceuticals and agrochemicals. Their versatile nature as synthetic intermediates has led to the development of a wide array of synthetic methodologies. This guide provides a comprehensive overview of the principal methods for the synthesis of 3-amino, 4-amino, and 5-aminopyrazoles, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating the reaction pathways with clear diagrams.
Core Synthetic Strategies for Aminopyrazoles
The synthesis of the aminopyrazole core predominantly relies on the cyclocondensation reaction between a hydrazine derivative and a suitable three-carbon precursor. The choice of the C3 synthon is the primary determinant of the substitution pattern on the resulting pyrazole ring, particularly the position of the amino group. The following sections delineate the most significant and widely employed synthetic routes.
Synthesis of 5-Aminopyrazoles
The most versatile and widely reported methods for the synthesis of 5-aminopyrazoles involve the reaction of hydrazines with β-ketonitriles or their synthetic equivalents.[1][2]
From β-Ketonitriles and Hydrazines
The condensation of β-ketonitriles with hydrazines is a robust and straightforward method for the preparation of 5-aminopyrazoles.[2] The reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization via the attack of the second nitrogen atom onto the nitrile carbon.[1]
Caption: Synthesis of 5-Aminopyrazoles from β-Ketonitriles.
Table 1: Synthesis of 5-Aminopyrazoles from β-Ketonitriles
| Precursor 1 | Precursor 2 | Conditions | Product | Yield (%) | Reference |
| 3-Oxo-3-phenylpropanenitrile | Hydrazine | Acetic acid, Ethanol, 60°C, 24h | 3-Phenyl-1H-pyrazol-5-amine | 82 | [3] |
| Trifluoroacetylbenzyl cyanide | 2-Hydrazino-4-methylquinoline | Room Temperature | 5-Amino-1-(4-methylquinolin-2-yl)-3-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole | Not specified | [1][2] |
| Benzoylacetonitrile | Substituted Phenylhydrazines | Base-catalyzed | 5-Amino-3-aryl-1-phenyl-1H-pyrazoles | Not specified | [1][2] |
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine [3]
-
A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL) is prepared.
-
The reaction mixture is heated at 60°C for 24 hours.
-
After cooling to ambient temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.
-
The organic layer is then washed with brine, dried over MgSO4, filtered, and evaporated.
-
The resulting solid is washed with ethyl ether and dried in vacuo to yield 3-phenyl-1H-pyrazol-5-amine (45 mg, 82% yield).
From Alkylidenemalononitriles and Hydrazines
Another prevalent method for synthesizing 5-aminopyrazoles involves the reaction of substituted alkylidenemalononitriles with hydrazines. This approach is particularly useful for accessing 5-aminopyrazole-4-carbonitriles.[4]
Table 2: Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles [4]
| Substituted Benzylidene Malononitrile | Phenylhydrazine | Reaction Time | Product | Yield (%) |
| (Phenylmethylene)malononitrile | 1 equivalent | 30 min | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 89 |
| (4-Hydroxyphenyl)methylene]malononitrile | 1 equivalent | 45 min | 5-Amino-3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 94 |
Experimental Protocol: General Procedure for the Synthesis of 5-Amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles [4]
-
To a round bottom flask containing 10 mL of water, add the appropriate substituted benzylidene malononitrile (1 mmol).
-
Add phenylhydrazine (0.108 g, 1 mmol) to the suspension.
-
The turbid reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.
-
Upon completion of the reaction, the precipitate is collected by filtration, washed with distilled water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Synthesis of 3-Aminopyrazoles
The synthesis of 3-aminopyrazoles can be achieved through several routes, including the cyclization of β-cyanoethylhydrazine or the reaction of α,β-unsaturated nitriles with hydrazines under specific conditions.
From β-Cyanoethylhydrazine
A convenient, high-yield synthesis of 3(5)-aminopyrazole involves the cyclization of β-cyanoethylhydrazine.[5]
Caption: Synthesis of 3(5)-Aminopyrazole from Acrylonitrile.
Table 3: Synthesis of 3(5)-Aminopyrazole [5]
| Intermediate | Reagent | Conditions | Product | Yield (%) |
| β-Cyanoethylhydrazine | Sodium Ethoxide | Absolute Ethanol, spontaneous warming to 88-90°C | 3-Iminopyrazolidine | 97-100 |
| 3-Iminopyrazolidine | - | Thermal isomerization (distillation) | 3(5)-Aminopyrazole | 83-86 |
Experimental Protocol: Synthesis of 3(5)-Aminopyrazole [5]
-
Step A: β-Cyanoethylhydrazine
-
To 72% aqueous hydrazine hydrate (417 g, 6.00 moles), gradually add acrylonitrile (318 g, 6.00 moles) over 2 hours, maintaining the temperature at 30-35°C with occasional cooling.
-
Remove water by distillation at 40 mm Hg with a bath temperature of 45-50°C to obtain β-cyanoethylhydrazine (96-100% yield).
-
-
Step B: 3-Iminopyrazolidine
-
To a solution of sodium ethoxide, prepared from sodium (23.0 g, 1.00 g-atom) and absolute ethanol (500 mL), add β-cyanoethylhydrazine (85.1 g, 1.00 mole).
-
Stir the mixture at room temperature for 15 hours.
-
Remove the solvent by distillation at reduced pressure. The residue is crude 3-iminopyrazolidine.
-
-
Step C: 3(5)-Aminopyrazole
-
The crude 3-iminopyrazolidine is distilled at reduced pressure (1 mm Hg). Thermal isomerization occurs during distillation.
-
The fraction boiling at 119-121°C (1.0 mm Hg) is collected as 3(5)-aminopyrazole (83-86% yield).
-
Synthesis of 4-Aminopyrazoles
4-Aminopyrazoles are commonly synthesized via the Knorr pyrazole synthesis followed by reduction of a nitro or nitroso group at the 4-position, or more directly from vinyl azides.
Knorr Pyrazole Synthesis and Subsequent Reduction
A classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by nitrosation or nitration at the 4-position and subsequent reduction.[6][7] A more modern, protecting-group-free method has been developed starting from acetophenones.[8]
Caption: Synthesis of 4-Aminopyrazoles from Acetophenones.
Table 4: Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles [8]
| Starting Material | Key Steps | Final Product | Overall Yield (%) |
| Acetophenones | 1. Oximation 2. Hydrazine Condensation 3. Nitroso Group Reduction | 3-Aryl-substituted 4-aminopyrazoles | Varies with substrate |
Experimental Protocol: General Concept for 4-Aminopyrazole Synthesis [8]
-
Formation of 1,3-Ketoaldehydes: Acetophenones are converted to their corresponding 1,3-ketoaldehydes.
-
Telescoped Oximation and Hydrazine Condensation: The ketoaldehyde undergoes a telescoped oximation and condensation with hydrazine to form a nitrosopyrazole intermediate.
-
Reduction: The nitroso group of the pyrazole is reduced using a copper-catalyzed sodium borohydride reduction to afford the final 3-aryl-substituted 4-aminopyrazole. An excess of NaBH4 is often required due to solvolysis.[6][8]
From Vinyl Azides and Hydrazines
A direct synthesis of polysubstituted 4-aminopyrazoles has been developed from the reaction of vinyl azides with hydrazines under mild conditions.[6]
Table 5: Synthesis of 4-Aminopyrazoles from Vinyl Azides [6]
| Vinyl Azide | Hydrazine | Conditions | Product | Yield (%) |
| Substituted Vinyl Azides | Hydrazine Hydrate | NaOEt, Solvent, 5h, rt | Polysubstituted 4-aminopyrazoles | Moderate to Excellent |
Experimental Protocol: Synthesis of Polysubstituted 4-Aminopyrazoles [6]
-
To a solution of the vinyl azide (0.4 mmol) in a suitable solvent (4 mL), add sodium ethoxide (0.8 mmol) and hydrazine hydrate (4 mmol).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Upon completion, the reaction is worked up to isolate the polysubstituted 4-aminopyrazole product.
Conclusion
The synthesis of aminopyrazoles is a rich and diverse field, with numerous methods available to access the various regioisomers. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The classical condensation of β-ketonitriles with hydrazines remains a cornerstone for the synthesis of 5-aminopyrazoles, while adaptations of the Knorr synthesis and novel methods involving vinyl azides provide access to 4-aminopyrazoles. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers engaged in the design and synthesis of novel aminopyrazole-based compounds for various applications in medicine and materials science.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Multifaceted Mechanisms of Pyrazole-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure in modern medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties and versatile substitution patterns allow for the design of compounds with a wide array of biological activities, targeting various enzymes and signaling pathways.[3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of pyrazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
I. Core Mechanisms of Action in Oncology
Pyrazole derivatives have demonstrated significant potential as anticancer agents by modulating a multitude of cellular targets involved in cancer cell proliferation, survival, and metastasis.[3][5][6] The primary mechanisms include inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
A. Kinase Inhibition
A predominant mechanism of action for many pyrazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[4]
-
Cyclin-Dependent Kinases (CDKs): Pyrazole-containing compounds have been developed as potent inhibitors of CDKs, key enzymes in cell cycle regulation.[5] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some pyrazole derivatives have shown significant inhibitory activity against CDK2.[5]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Certain pyrazole derivatives act as EGFR tyrosine kinase inhibitors, blocking these aberrant signals in cancer cells.[4]
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Several pyrazole compounds have been identified as inhibitors of key components of this pathway, such as PI3K, leading to the suppression of tumor growth.[5][7]
-
Other Kinases: Pyrazole-based inhibitors have also been developed for other important cancer-related kinases, including Bruton's tyrosine kinase (BTK), haspin kinase, and BRAF.[6][8]
Signaling Pathway of Pyrazole-Based Kinase Inhibitors
Caption: Inhibition of key kinases by pyrazole compounds disrupts cancer cell signaling.
B. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport.[5] Pyrazole derivatives can interfere with microtubule dynamics by binding to tubulin and inhibiting its polymerization.[9] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[9]
C. DNA Damage and Repair Inhibition
Some pyrazole-based compounds exert their anticancer effects by interacting with DNA or inhibiting enzymes involved in DNA replication and repair, such as topoisomerase I.[5] This leads to the accumulation of DNA damage and the induction of apoptotic cell death.
D. Induction of Apoptosis
A common downstream effect of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. Pyrazole compounds can trigger apoptosis through various pathways, including the activation of caspases, modulation of Bcl-2 family proteins (upregulation of Bax and downregulation of Bcl-2), and generation of reactive oxygen species (ROS).[5]
Experimental Workflow for Assessing Anticancer Activity
Caption: A typical workflow to evaluate the anticancer mechanism of pyrazole compounds.
II. Mechanisms of Action in Agriculture
Pyrazole amides and other derivatives are integral to modern agriculture, functioning as potent herbicides, insecticides, and fungicides.[10][11]
A. Herbicidal Action
Pyrazole-based herbicides often target key enzymes in plant metabolic pathways. A prominent example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the biosynthesis of plastoquinone and tocopherols.[12] Inhibition of HPPD leads to bleaching of the plant and ultimately death.
B. Insecticidal Action
A significant class of pyrazole-based insecticides acts as modulators of the ryanodine receptor (RyR), a calcium channel in muscle cells.[11] By locking the channel in an open state, these compounds cause uncontrolled calcium release, leading to muscle contraction, paralysis, and death of the insect.
C. Fungicidal Action
The fungicidal activity of pyrazole compounds often involves the inhibition of enzymes crucial for fungal cell wall biosynthesis or respiration.[11] Structure-activity relationship (SAR) studies have been instrumental in optimizing the antifungal potency of these compounds.[11]
III. Quantitative Data Summary
The following tables summarize the in vitro activity of selected pyrazole-based compounds against various cancer cell lines and enzymes.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 29 | MCF-7 | 17.12 | [5] |
| Compound 29 | HepG2 | 10.05 | [5] |
| Compound 36 | CDK2 | 0.199 | [5] |
| Compound 37 | MCF-7 | 5.21 | [5] |
| Compound 43 | PI3 Kinase | 0.25 | [5] |
| Compound 48 | Haspin Kinase | >90% inhibition at 0.1 µM | [5] |
| Compound 6 | Tubulin Polymerization | 0.35 | [5] |
| Compounds 60, 61, 62 | A549, HeLa, MCF-7 | 4.63 - 5.54 | [5] |
| Compound 7a | DapE | 22.4 | [13] |
IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
IV. Experimental Protocols
A. MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
B. Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye that binds to DNA to quantify the DNA content of individual cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be determined.
Protocol:
-
Treat cells with the pyrazole compound for a specified duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
C. Kinase Inhibition Assay
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. Various formats exist, including those that measure the phosphorylation of a substrate or the consumption of ATP.
Protocol (Example using ADP-Glo™ Kinase Assay):
-
Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the pyrazole compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
V. Conclusion
Pyrazole-based compounds represent a versatile and powerful class of molecules with diverse mechanisms of action. Their ability to be tailored to interact with a wide range of biological targets has led to their successful application in both oncology and agriculture. A thorough understanding of their mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel and effective pyrazole-based therapeutics and crop protection agents. The information presented in this guide serves as a comprehensive resource for researchers and professionals dedicated to advancing these fields.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the novel compound, 4-chloro-5-phenyl-1H-pyrazol-3-amine. Given the interest in pyrazole derivatives for their diverse biological activities, including anti-inflammatory and neuroprotective effects, a thorough understanding of the physicochemical properties of this compound is crucial for its potential development as a therapeutic agent.[1][2][3][4] This document outlines standardized experimental protocols and data presentation formats to guide researchers in their investigations.
Introduction to Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold that imparts significant chemical versatility and a broad spectrum of biological activities.[1][2] Modifications to the pyrazole core, such as the inclusion of halogen substituents, can significantly influence their therapeutic properties.[1] The metabolic stability of pyrazole derivatives is a key factor contributing to their increasing presence in newly approved drugs.[4]
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[5][6] Both thermodynamic and kinetic solubility assessments are vital during drug discovery and development.[5][7]
Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is a commonly employed technique to determine this value.[5]
Experimental Protocol: Shake-Flask Method
-
Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[5]
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate flasks.
-
Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Data Presentation: Thermodynamic Solubility
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl (pH 1.2) | 25 | ||
| Acetate Buffer (pH 4.5) | 25 | ||
| Phosphate Buffer (pH 6.8) | 25 | ||
| Phosphate Buffer (pH 7.4) | 25 | ||
| Water | 25 | ||
| 0.1 N HCl (pH 1.2) | 37 | ||
| Acetate Buffer (pH 4.5) | 37 | ||
| Phosphate Buffer (pH 6.8) | 37 | ||
| Phosphate Buffer (pH 7.4) | 37 | ||
| Water | 37 |
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often used in high-throughput screening during early drug discovery.[6][7]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry or UV-Vis spectroscopy to detect the point of precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Data Presentation: Kinetic Solubility
| Buffer System | DMSO Concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 1 | 2 | |
| PBS (pH 7.4) | 1 | 24 | |
| FaSSIF | 1 | 2 | |
| FeSSIF | 1 | 2 |
Stability Assessment
Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][]
Solid-state stability studies are crucial for determining the re-test period and appropriate storage conditions for the API.[9][11]
Experimental Protocol: Solid-State Stability
-
Sample Preparation: Place accurately weighed samples of this compound in appropriate containers that mimic the proposed storage and distribution packaging.[9][11]
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).[12][13]
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[11]
-
Analysis: Analyze the samples for appearance, assay, degradation products, and any other relevant physical or chemical changes using validated stability-indicating analytical methods.[13]
Data Presentation: Solid-State Stability
| Storage Condition | Time Point (months) | Appearance | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 |
Solution-state stability is important for understanding the compound's behavior in biological fluids and during formulation processes.
Experimental Protocol: Solution-State Stability
-
Solution Preparation: Prepare solutions of this compound in relevant solvents and buffers (e.g., aqueous buffers at different pH values, plasma).
-
Storage: Store the solutions at various temperatures (e.g., refrigerated, room temperature, elevated temperature).
-
Sampling and Analysis: At specified time points, analyze the solutions for the concentration of the parent compound and the formation of degradation products using a stability-indicating HPLC method.
Data Presentation: Solution-State Stability
| Solvent/Buffer | pH | Temperature (°C) | Time (h) | Concentration Remaining (%) |
| 0.1 N HCl | 1.2 | 37 | 0 | 100 |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Phosphate Buffer | 7.4 | 37 | 0 | 100 |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Human Plasma | 7.4 | 37 | 0 | 100 |
| 1 | ||||
| 4 | ||||
| 12 |
Photostability testing is an integral part of stress testing to evaluate the effect of light on the API.[9][11]
Experimental Protocol: Photostability
-
Sample Exposure: Expose solid samples and solutions of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: After exposure, compare the exposed samples to the control samples for any changes in physical properties, assay, and degradation products.
Data Presentation: Photostability
| Sample Type | Illumination (klux·h) | UV-A (W·h/m²) | Appearance | Assay (%) | Degradation Products (%) |
| Solid (Dark Control) | 0 | 0 | |||
| Solid (Exposed) | ≥ 1200 | ≥ 200 | |||
| Solution (Dark Control) | 0 | 0 | |||
| Solution (Exposed) | ≥ 1200 | ≥ 200 |
Visualizations
Caption: General experimental workflows for solubility and stability testing.
Pyrazole derivatives have been noted for their anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing the preclinical development of this promising compound. The provided templates for data presentation and visualizations are intended to facilitate clear communication and comparison of results among research and development teams.
References
- 1. ilkogretim-online.org [ilkogretim-online.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. fdaghana.gov.gh [fdaghana.gov.gh]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 13. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for Kinase Inhibitor Screening: Utilizing 4-chloro-5-phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, regulating a wide array of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable drug-like properties and synthetic accessibility.[1] Numerous pyrazole-containing compounds have been developed as potent and selective kinase inhibitors, with several gaining FDA approval for the treatment of various cancers.[1]
This document provides detailed application notes and protocols for the use of 4-chloro-5-phenyl-1H-pyrazol-3-amine , a representative pyrazole-based compound, in kinase inhibitor screening assays. While specific inhibitory data for this exact molecule is not extensively published, the provided protocols and data for structurally similar compounds will serve as a valuable guide for researchers initiating screening campaigns.
Data Presentation: Kinase Inhibitory Activity of Related Pyrazole Compounds
The following table summarizes the inhibitory activity of several pyrazole-based compounds against various kinases, demonstrating the potential of this scaffold. It is important to note that the inhibitory profile of this compound would need to be experimentally determined.
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | Cell Line (for cellular assays) |
| Compound A | JNK3 | 227 | - | - |
| Compound B | JAK2 | 166 | - | K562 |
| Compound C | JAK3 | 57 | - | K562 |
| Compound D | Aurora A | 939 | AT9832 | HCT116 |
| Compound E | Aurora B | 583 | AT9832 | HCT116 |
| Compound F | CDK1 | 2380 | - | - |
| Compound G | Akt1 | 1300 | Uprosertib | HCT116 |
Note: The data presented are for various substituted pyrazole derivatives and are intended to be illustrative of the potential activity of this compound class.[2][3][4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.[5]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP (10 µCi/µL)
-
100 mM ATP solution
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture. For a 25 µL final reaction volume, add the following in order:
-
10 µL of kinase assay buffer
-
5 µL of test compound dilution (or DMSO for control)
-
5 µL of substrate peptide solution (concentration optimized for the specific kinase)
-
5 µL of a mixture of recombinant kinase and [γ-³²P]ATP/cold ATP (final concentrations to be optimized, typically around the Km for ATP).
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding 75 µL of 0.75% phosphoric acid to each well.
-
Filter Binding: Transfer the reaction mixtures to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times (e.g., 3-4 times) with 150 µL of 0.75% phosphoric acid to remove non-specifically bound radioactivity.
-
Scintillation Counting: After the final wash, dry the filter plate. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a method to assess the interaction of the test compound with the target kinase within a cellular environment.
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase and a fluorescent tracer.
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound (or other test compounds) dissolved in DMSO
-
White, 96-well assay plates
-
Luminometer capable of measuring filtered luminescence (450 nm and >600 nm).
Procedure:
-
Cell Plating: Seed the engineered cells in the white assay plates at a predetermined density and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in Opti-MEM™. Add the diluted compound to the cells and incubate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Tracer and Substrate Addition: Prepare a working solution containing the fluorescent tracer, NanoBRET™ Nano-Glo® Substrate, and Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this solution to the wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for a short period (e.g., 15 minutes).
-
Luminescence Reading: Measure the donor emission (450 nm) and the acceptor emission (>600 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Representative Kinase Signaling Pathway: MAPK/ERK Cascade
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are a core structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] This guide covers both classical and modern synthetic approaches, offering detailed methodologies, comparative data, and workflow visualizations to aid in practical laboratory applications.
Protocol 1: Knorr Pyrazole Synthesis via Conventional Heating
The Knorr pyrazole synthesis, first reported in 1883, is the most fundamental and widely used method for preparing pyrazole derivatives.[1][4] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic catalysis.[5][6][7] This method is valued for its reliability and the accessibility of its starting materials. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[8][9]
Detailed Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, using ethyl benzoylacetate (a β-ketoester) and hydrazine hydrate.[8]
Materials:
-
Ethyl benzoylacetate (1 equivalent, e.g., 3 mmol, 0.57 g)
-
Hydrazine hydrate (2 equivalents, e.g., 6 mmol, 0.30 g)
-
1-Propanol (3 mL)
-
Glacial Acetic Acid (3-5 drops, catalytic amount)
-
Deionized Water
-
20-mL Scintillation Vial with Stir Bar
-
Hot Plate with Stirring Capability
-
Buchner Funnel and Filter Paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.[8]
-
Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 1 hour. The progress can be monitored using Thin-Layer Chromatography (TLC) by comparing the reaction mixture to the starting ethyl benzoylacetate.
-
Precipitation: Once the starting material is consumed, add deionized water (10 mL) directly to the hot, stirring reaction mixture to induce precipitation of the product.[8]
-
Cooling and Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring, which promotes the formation of well-defined crystals.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry completely on the filter paper.
-
Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the compound by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR).
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for Knorr Pyrazole Synthesis.
Data Presentation: Conventional Synthesis of Pyrazole Derivatives
| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO / Water | 80 | 0.5 | 95 | [1][10] |
| 2 | Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO₄ / Ethylene Glycol | RT | 2 | 95 | [4] |
| 3 | Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid / 1-Propanol | 100 | 1 | ~79 | [8][11] |
| 4 | 1,3-Diketone | Hydrazine | TfOH/TFAA | RT | - | 70-95 | [4] |
| 5 | Chalcone Derivative | Hydrazine Hydrate | Acetic Acid | Reflux | 4-6 | 73-81 | [12] |
Protocol 2: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique that often dramatically reduces reaction times, increases product yields, and aligns with the principles of green chemistry by minimizing energy consumption and sometimes allowing for solvent-free conditions.[3][13][14] For pyrazole synthesis, microwave irradiation can efficiently drive the cyclocondensation reaction, providing a rapid and high-throughput alternative to conventional heating.[15][16][17]
Detailed Experimental Protocol: One-Pot, Three-Component Synthesis
This protocol describes an efficient one-pot synthesis of a pyrazolone derivative under solvent-free microwave irradiation.[14]
Materials:
-
β-Ketoester (e.g., Ethyl Acetoacetate) (1.5 equivalents)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1 equivalent)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1 equivalent)
-
Microwave Synthesizer
-
10-mL Microwave Reaction Vessel with Stir Bar
-
Ethanol
Procedure:
-
Mixing Reactants: In a 10-mL microwave reaction vessel, combine the β-ketoester (1.5 mmol), hydrazine derivative (1.0 mmol), and aromatic aldehyde (1.0 mmol). No solvent is required for this specific protocol.[14]
-
Microwave Irradiation: Seal the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a power of 420 W for 10 minutes.[14] The reaction temperature and pressure should be monitored by the instrument's sensors.
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (this is often automated by the synthesizer).
-
Isolation and Purification: Open the vessel and add a small amount of cold ethanol to the solidified reaction mass. Break up the solid and collect the crude product by vacuum filtration.
-
Washing: Wash the collected product with a small volume of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Air dry the purified product. Determine the mass and percent yield, and perform characterization (melting point, NMR, etc.).
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for Microwave-Assisted Synthesis.
Data Presentation: Microwave-Assisted Synthesis of Pyrazoles
| Entry | Reactants | Power (W) | Time (min) | Conditions | Yield (%) | Reference |
| 1 | β-Ketoester, Hydrazine, Aldehyde | 420 | 10 | Solvent-Free | 51-98 | [14] |
| 2 | Chalcone, Hydrazine Hydrate | - | 5-30 | Acetic Acid / Water | 58-75 | [16] |
| 3 | Carbohydrazide, 2,4-Pentanedione | 270 | 3-5 | Ethanol | 82-98 | [16] |
| 4 | Hydrazine, β-Ketoester, Aldehyde, Malononitrile | - | 15 | Zinc Triflate, Solvent-Free | 92-99 | [16] |
| 5 | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | - | 6-12 | Solvent-Free | High | [13] |
Application Example: Pyrazoles as Anti-Inflammatory Agents
Many pyrazole derivatives owe their therapeutic effects to the inhibition of specific enzymes in biological pathways. A prominent example is Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug.[12] The pyrazole core is crucial for its biological activity. The enzyme Cyclooxygenase-2 (COX-2) is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By selectively blocking COX-2, pyrazole-based drugs can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Signaling Pathway: COX-2 Inhibition by a Pyrazole Derivative
Caption: Inhibition of the COX-2 Inflammatory Pathway.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-chloro-5-phenyl-1H-pyrazol-3-amine in Cancer Cell Lines: A Guide for Researchers
Introduction
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anticancer potential of 4-chloro-5-phenyl-1H-pyrazol-3-amine. While specific experimental data for this exact compound is not extensively available in current literature, the broader class of pyrazole derivatives has demonstrated significant promise as anticancer agents.[1][2] This guide synthesizes the existing knowledge on related pyrazole compounds to provide a framework for the evaluation of this compound.
The pyrazole scaffold is a key heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-proliferative effects against numerous cancer cell lines.[3] These compounds have been shown to target several key pathways involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR2), serine/threonine kinases (e.g., AKT, Aurora kinases), and tubulin polymerization.[1][4][5]
These notes will summarize the cytotoxic activities of structurally related pyrazole derivatives against common cancer cell lines and provide detailed protocols for key in vitro assays to facilitate the investigation of this compound.
Data Presentation: Cytotoxicity of Related Pyrazole Derivatives
The following tables summarize the reported in vitro anticancer activities of various pyrazole derivatives. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: IC50 Values of Pyrazole Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d (allyl-substituted pyrazole-thiadiazole) | A549 (Lung) | 5.176 ± 0.164 | [6] |
| Compound 6g (phenyl-substituted pyrazole-thiadiazole) | A549 (Lung) | 1.537 ± 0.097 | [6] |
| Compound 6j (4-chlorophenyl-substituted pyrazole-thiadiazole) | A549 (Lung) | 8.493 ± 0.667 | [6] |
| HD05 (indole-containing pyrazole) | Leukemia | Significant activity at 10 µM | [7] |
| Compound 5b (pyrazole analogue) | K562 (Leukemia) | 0.021 | [8] |
| Compound 5b (pyrazole analogue) | MCF-7 (Breast) | 1.7 | [8] |
| Compound 5b (pyrazole analogue) | A549 (Lung) | 0.69 | [8] |
| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [9] |
| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | [9] |
| Compound 4j (pyrano[2,3-c]pyrazole) | GL261 (Glioma) | Potent antiproliferative activity | [4] |
Table 2: Growth Inhibition (GI50) of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 4a (benzofuropyrazole derivative) | K562 (Leukemia) | 0.26 | [8] |
| Compound 4a (benzofuropyrazole derivative) | A549 (Lung) | 0.19 | [8] |
| Compound 7c, 11, 14 (1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives) | Various | <100 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the test compound on cancer cell lines.[8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, K562)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 2 mM L-glutamine
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (2.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate spectrophotometer
Procedure:
-
Seed exponentially growing cells into 96-well plates at a density of 4,000-4,500 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Calculate the cell viability as a percentage of the control and determine the GI50/IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis induced by the test compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is used to determine the effect of the test compound on the cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate potential signaling pathways targeted by pyrazole derivatives and the general workflow of the experimental protocols.
Caption: Potential mechanism of action via inhibition of the PI3K/AKT signaling pathway.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Disclaimer: The information provided in this document is based on published literature for pyrazole derivatives and is intended for research purposes only. The specific activity and mechanism of action of this compound must be determined experimentally. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. 3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine | Benchchem [benchchem.com]
- 2. srrjournals.com [srrjournals.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] Well-known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib feature a pyrazole scaffold and selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This document provides a detailed experimental framework for assessing the anti-inflammatory potential of novel pyrazole derivatives, encompassing both in vitro and in vivo methodologies.
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a crucial role in orchestrating the inflammatory response by regulating the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as COX and lipoxygenase (LOX).[4][5][6][7] This guide will detail protocols to investigate the effects of pyrazole compounds on these central inflammatory pathways and mediators.
Key Signaling Pathways in Inflammation
Understanding the molecular mechanisms underlying inflammation is critical for the rational design and evaluation of novel anti-inflammatory agents. The NF-κB and MAPK signaling cascades are central to this process.
NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of innate and adaptive immunity and inflammation.[5][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[8][9] This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes.[5]
Caption: The canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of inflammation and other cellular processes.[4][10] It consists of a cascade of protein kinases that are sequentially phosphorylated and activated.[4][6] The main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[4][6] Activation of these pathways by various stimuli leads to the activation of transcription factors that, in turn, regulate the expression of inflammatory mediators.[6][7]
Caption: A simplified overview of the MAPK signaling pathway.
Experimental Workflow
A typical workflow for evaluating the anti-inflammatory activity of pyrazole compounds involves a tiered approach, starting with in vitro screening assays to identify promising candidates, followed by more complex cell-based assays and finally, validation in in vivo models of inflammation.
Caption: General experimental workflow for anti-inflammatory drug discovery.
In Vitro Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of pyrazole compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.
Protocol:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test pyrazole compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of the test pyrazole compounds and reference inhibitors in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. c. Add the test compounds or reference inhibitors to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells. e. Immediately add the colorimetric/fluorometric probe. f. Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals for a set period. g. Calculate the rate of reaction for each concentration of the test compound. h. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyrazole A | 15.2 | 0.8 | 19.0 |
| Pyrazole B | >100 | 2.5 | >40 |
| Celecoxib | 15.0 | 0.05 | 300.0 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of pyrazole compounds to inhibit 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Protocol:
-
Reagents and Materials:
-
5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction buffer (e.g., phosphate buffer)
-
Test pyrazole compounds and a reference inhibitor (e.g., Zileuton)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure: a. Prepare serial dilutions of the test pyrazole compounds and the reference inhibitor. b. In a 96-well UV plate, add the reaction buffer and the test compound or reference inhibitor. c. Add the 5-LOX enzyme to each well and incubate for a short period. d. Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid). e. Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product. f. Calculate the initial reaction rates and determine the IC50 values.
Data Presentation:
| Compound | 5-LOX IC50 (µM) |
| Pyrazole C | 5.8 |
| Pyrazole D | 12.3 |
| Zileuton | 1.2 |
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Release in Macrophages
Protocol:
-
Cell Culture:
-
Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Culture the cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
-
-
Procedure: a. Seed the macrophages in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test pyrazole compounds for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). d. Collect the cell culture supernatant. e. Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits. f. Nitric Oxide (NO) Quantification: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent. g. Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed inhibitory effects are not due to cytotoxicity.
Data Presentation:
Table 3a: Effect of Pyrazoles on Cytokine Production in LPS-Stimulated Macrophages
| Compound (Concentration) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) |
| Pyrazole E (10 µM) | 75.2 ± 5.1 | 68.9 ± 4.3 | 80.1 ± 6.2 |
| Pyrazole F (10 µM) | 45.8 ± 3.9 | 52.1 ± 4.8 | 48.5 ± 3.7 |
| Dexamethasone (1 µM) | 92.5 ± 2.8 | 88.4 ± 3.1 | 95.3 ± 2.5 |
Table 3b: Effect of Pyrazoles on Nitric Oxide Production in LPS-Stimulated Macrophages
| Compound (Concentration) | NO Production (% Inhibition) | Cell Viability (%) |
| Pyrazole E (10 µM) | 85.4 ± 6.3 | 98.2 ± 1.5 |
| Pyrazole F (10 µM) | 55.1 ± 4.7 | 97.5 ± 2.1 |
| L-NAME (100 µM) | 95.8 ± 2.4 | 99.1 ± 1.2 |
In Vivo Model
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.[13][14][15][16]
Protocol:
-
Animals:
-
Use male or female Wistar rats or Swiss albino mice of a specific weight range.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Procedure: a. Divide the animals into groups (e.g., control, reference drug, and test compound groups). b. Administer the test pyrazole compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to the reference group. c. After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume or thickness using a plethysmometer or a digital caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours). e. Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation:
| Treatment (Dose) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| Pyrazole G (10 mg/kg) | 0.42 ± 0.03 | 50.6 |
| Pyrazole G (20 mg/kg) | 0.28 ± 0.02 | 67.1 |
| Indomethacin (10 mg/kg) | 0.35 ± 0.04 | 58.8 |
Conclusion
The described experimental setup provides a comprehensive framework for the systematic evaluation of the anti-inflammatory activity of novel pyrazole derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively identify promising lead compounds, elucidate their mechanisms of action, and gather essential data for further drug development. The provided protocols and data presentation formats are intended to serve as a guide and can be adapted based on specific research needs and available resources.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 11. apjai-journal.org [apjai-journal.org]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Pyrazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of pyrazole-containing compound libraries. Pyrazole scaffolds are prevalent in medicinal chemistry and have been successfully developed into inhibitors for a range of biological targets. These notes offer guidance on assay selection, experimental design, and data interpretation for the identification and characterization of novel pyrazole-based drug candidates.
Introduction to Pyrazole Compounds in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its synthetic tractability and its ability to form key interactions with a variety of biological targets. Pyrazole-containing drugs have been approved for a wide range of therapeutic indications, including cancer, inflammation, and infectious diseases. High-throughput screening is an essential tool for efficiently interrogating large libraries of pyrazole derivatives to identify compounds with desired biological activities.
Common HTS Assay Formats for Pyrazole Libraries
The choice of HTS assay depends on the biological question being addressed. Both biochemical and cell-based assays are amenable to screening pyrazole libraries.
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They are useful for identifying direct binders and inhibitors.
-
Kinase Activity Assays: Many pyrazole compounds are designed as kinase inhibitors. HTS-compatible kinase assays often rely on the detection of ATP consumption or substrate phosphorylation.
-
Fluorescence Polarization (FP): FP is a homogeneous assay that measures the binding of a small fluorescently labeled probe to a larger protein. It is well-suited for identifying compounds that disrupt protein-protein or protein-ligand interactions.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays measure the proximity of two molecules labeled with a donor and an acceptor fluorophore. They are commonly used for studying protein-protein interactions and kinase activity.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based proximity assay that generates a chemiluminescent signal when a donor and acceptor bead are brought into close proximity. It is a highly sensitive method for detecting a wide range of biomolecular interactions.
Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway in a more physiologically relevant context.
-
Cell Viability/Cytotoxicity Assays: These are fundamental assays to assess the general toxicity of compounds and to identify those with anti-proliferative effects. Common methods include MTT, MTS, and resazurin-based assays.
-
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter to measure the activity of a signaling pathway.
-
High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic profile of a compound's activity.
Data Presentation: Quantitative Analysis of Pyrazole Compounds
The following tables summarize the activity of representative pyrazole compounds from various screening assays.
Table 1: Pyrazole-based Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| GSK2110183 (Afuresertib) | Akt1 | Biochemical | 1.3 | [1] |
| Compound 2 | Akt1 | Biochemical | 61 | [1] |
| AZD1152 (Barasertib) | Aurora B | Cell-free | 0.37 | [1] |
| Compound 6 | Aurora A | Biochemical | 160 | [1] |
| Ruxolitinib | JAK1/JAK2 | Biochemical | ~3 | [2] |
| Golidocitinib (AZD4205) | JAK1 | Biochemical | - | [2] |
| Compound 10 | Bcr-Abl | Biochemical | 14.2 | [1] |
| Compound 16 | Chk2 | Cell-free | 48.4 | [1] |
| Compound 17 | Chk2 | Cell-free | 17.9 | [1] |
| AT7518 | CDK2/5 | Biochemical | 24/23 | [1] |
| Pyrazolopyridine 4 | CDK8 | Lanthascreen | 178 | [3] |
| Azaindole 3 | CDK8 | Lanthascreen | 2 | [3] |
| Compound 15 | CDK8/19 | pS727-STAT1 cellular assay | 2 | [3] |
| F059-1017 | CDK8 | Enzymatic | 558.1 | [4] |
| Compound 4k | CDK8 | Enzymatic | 129 | [4] |
| Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate | RIPK1 | ATP hydrolysis | 84 | [5] |
| PK68 | RIPK1 | Biochemical | 90 | [6] |
| UAMC-3861 | RIPK1 | Biochemical | - | [7] |
Table 2: Pyrazole-based Tubulin Polymerization Inhibitors
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound [I] | Tubulin polymerization | 1.87 | [8] |
| Compound 5o | Tubulin polymerization | 1.15 | [9] |
| Compound 5l | Tubulin polymerization | 1.65 | [9] |
| Compound 5p | Tubulin polymerization | 1.95 | [9] |
| Compound 11 | Tubulin polymerization | 3.8 | [10] |
| St. 48 | Tubulin polymerization | 0.00911 | [10] |
| St. 49 | Tubulin polymerization | 0.0105 | [10] |
| Compound 168 | Tubulin polymerization | 4.6 | [11] |
Table 3: Anti-proliferative Activity of Pyrazole Compounds in Cell-Based Assays
| Compound ID | Cell Line | Assay Type | GI50/IC50/EC50 (µM) | Reference |
| Compound [I] | MCF-7 | MTT | 0.038 | [8] |
| Compound 4k | PC-3 | MTT | 0.015 | [12][13] |
| Compound 5a | PC-3 | MTT | 0.006 | [12][13] |
| Compound 22 | HCT116 | MTT | 0.39 | [1] |
| L2 | CFPAC-1 | MTT | 61.7 | [14] |
| L3 | MCF-7 | MTT | 81.48 | [14] |
| Compound 29 | HepG2 | MTT | 10.05 | [15] |
| Compound 24 | A549 | MTT | 8.21 | [15] |
| Compound 46 | HCT116 | MTT | 1.51 | [15] |
| Compound 47 | MCF-7 | MTT | 7.68 | [15] |
| Pyrazole 2 | Hs578T | MTT | 12.63 | [16] |
| Pyrazole 5 | Hs578T | MTT | 3.95 | [16] |
| Pyrazole 5 | MDA-MB-231 | MTT | 21.55 | [16] |
| Compound 5o | MCF-7 | MTT | 2.13 | [9] |
| Compound 12 | MDA-MB231 | MTT | 3.64 | [15] |
| Methyl 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate | HT29 | Necroptosis | 2.0 | [5] |
| o-fluoro 24 | HT29 | Necroptosis | 0.009 | [5] |
| o-chloro 25 | HT29 | Necroptosis | 0.010 | [5] |
Experimental Protocols
General Considerations for Screening Pyrazole Libraries
-
Compound Solubility: Pyrazole compounds can have a wide range of solubilities. It is crucial to ensure compounds are fully dissolved in a suitable solvent (typically DMSO) and do not precipitate in the assay buffer. A pre-screen for solubility is recommended.
-
Compound Interference: Pyrazole scaffolds can sometimes interfere with assay readouts (e.g., fluorescence quenching or enhancement). It is important to include counter-screens and control experiments to identify and eliminate false positives.
-
Plate Layout: A robust plate layout should include positive and negative controls, as well as vehicle-only wells to monitor assay performance and calculate statistical parameters like the Z'-factor.
Protocol: Cell Viability HTS Assay (MTT-based)
This protocol is adapted for a 384-well format and is suitable for identifying pyrazole compounds with anti-proliferative activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Pyrazole compound library (e.g., 10 mM stock in DMSO)
-
Positive control (e.g., doxorubicin)
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the desired seeding density in complete medium.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of the pyrazole compounds and the positive control in assay medium.
-
Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted compounds to the corresponding wells.
-
Add 10 µL of assay medium with DMSO (vehicle control) to the negative control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 50 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 2-4 hours in the dark to allow for complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50/IC50 value.
-
Protocol: Kinase Inhibition HTS Assay (Generic TR-FRET)
This protocol provides a general framework for a TR-FRET based kinase assay to screen for pyrazole inhibitors. Specific reagents will vary depending on the kinase and substrate.
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Stop solution (containing EDTA)
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor)
-
Pyrazole compound library
-
Positive control inhibitor
-
384-well low-volume white plates
-
Multichannel pipette or automated liquid handler
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Dispensing:
-
Dispense a small volume (e.g., 50 nL) of pyrazole compounds and controls into the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and biotinylated substrate in kinase reaction buffer.
-
Dispense 5 µL of the master mix into each well.
-
Prepare a solution of ATP in kinase reaction buffer.
-
Add 5 µL of the ATP solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Add 5 µL of stop solution to each well.
-
Prepare a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in detection buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio (emission at 665 nm / emission at 615 nm).
-
Normalize the data to positive (no inhibition) and negative (no kinase activity) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
CDK8 Signaling Pathway
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a crucial role in transcriptional regulation. It has been implicated in various cancers, making it an attractive therapeutic target.
Caption: CDK8 in the Wnt/β-Catenin Signaling Pathway.
RIPK1 Signaling Pathway
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of inflammation and cell death pathways, including necroptosis.
Caption: RIPK1-mediated Necroptosis Signaling Pathway.
HTS Workflow for Pyrazole Library Screening
The following diagram illustrates a typical workflow for a high-throughput screening campaign of a pyrazole compound library.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 8. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 9. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Assessment of 4-chloro-5-phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for determining the purity of 4-chloro-5-phenyl-1H-pyrazol-3-amine, a crucial intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in establishing robust quality control measures.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is a precise and accurate method for quantifying the purity of this compound and identifying potential process-related impurities or degradation products.
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions: A typical isocratic method is presented below. Method development and validation are essential for specific applications.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | ~ 5.8 | > 99.0 |
| Potential Impurity 1 (e.g., starting material) | ~ 3.2 | < 0.1 |
| Potential Impurity 2 (e.g., byproduct) | ~ 7.5 | < 0.1 |
Note: Retention times are approximate and will vary depending on the specific HPLC system and column.
Experimental Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample.
Experimental Protocol:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Dichloromethane or Methanol (GC grade)
-
This compound sample
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane or methanol.
-
Vortex to ensure complete dissolution.
-
The solution is ready for injection.
Data Presentation:
Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Quantification can be performed using an internal standard if required.
| Retention Time (min) | Proposed Impurity | Molecular Ion (m/z) | Key Fragments (m/z) |
| ~ 12.5 | Starting Material X | - | - |
| ~ 15.2 | Solvent Residue Y | - | - |
Note: The table should be populated with actual data upon analysis.
Logical Relationship for Impurity Identification:
Differential Scanning Calorimetry (DSC) for Absolute Purity
DSC is a thermal analysis technique that can be used to determine the absolute purity of crystalline compounds based on the van't Hoff equation. This method is particularly useful for high-purity materials (>98.5%).
Experimental Protocol:
Instrumentation:
-
Differential Scanning Calorimeter with a cooling accessory
-
Aluminum crucibles
DSC Conditions:
| Parameter | Condition |
| Sample Size | 2-5 mg |
| Crucible | Hermetically sealed aluminum |
| Purge Gas | Nitrogen at 50 mL/min |
| Heating Rate | 1 °C/min |
| Temperature Range | 100 °C to 150 °C (or appropriate melting range) |
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum crucible and hermetically seal it.
-
Place the crucible in the DSC cell.
-
Heat the sample at a slow rate (e.g., 1 °C/min) through its melting transition.
-
Record the heat flow as a function of temperature.
-
The purity is calculated from the shape of the melting endotherm using the instrument's software based on the van't Hoff equation.
Data Presentation:
| Parameter | Value |
| Onset of Melting (°C) | ~ 125 °C |
| Peak Melting Temp (°C) | ~ 128 °C |
| Heat of Fusion (J/g) | ~ 150 J/g |
| Calculated Purity (mol%) | > 99.5 % |
Note: These values are illustrative and should be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for detecting impurities with different chemical structures.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
Data Presentation:
Purity can be estimated by comparing the integral of the analyte's signals to those of a certified internal standard of known concentration (Quantitative NMR or qNMR). Alternatively, the presence of impurity signals can be used for qualitative assessment.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH₂ | ~ 5.5 | br s |
| Aromatic-H | ~ 7.2 - 7.8 | m |
| NH | ~ 12.0 | br s |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-Cl | ~ 100-110 |
| Aromatic-C | ~ 125-135 |
| C-NH₂ | ~ 150-160 |
| C-Ph | ~ 140-150 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Potential Impurities
Knowledge of the synthetic route is crucial for identifying potential impurities. Common impurities in the synthesis of aminopyrazoles may include:
-
Starting materials: Unreacted precursors.
-
Isomers: Positional isomers formed during cyclization.
-
Byproducts: Products from side reactions, such as dimers or oxidized species.
-
Residual solvents: Solvents used in the synthesis and purification steps.
A thorough understanding of the manufacturing process will guide the selection of appropriate analytical techniques for impurity profiling.
Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the therapeutic potential of pyrazole derivatives, focusing on their anticancer and anti-inflammatory activities. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the screening and evaluation of novel pyrazole compounds.
Application Note 1: Anticancer Activity of Pyrazole Derivatives
Pyrazole-containing compounds have emerged as a significant class of heterocyclic molecules in cancer research, with several derivatives demonstrating potent inhibitory activity against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth, proliferation, and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][3]
In Vitro Efficacy Data of Selected Pyrazole Derivatives
The following table summarizes the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PYRIND | MCF-7 (Breast) | 39.7 ± 5.8 | - | - |
| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 | - | - |
| Compound 4a | HepG2 (Liver) | 0.15 ± 0.03 | Erlotinib | 0.73 ± 0.04 |
| Compound 31 | A549 (Lung) | 42.79 | - | - |
| Compound 32 | A549 (Lung) | 55.73 | - | - |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
Materials:
-
Pyrazole derivatives
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[6]
-
Incubate the plates for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare stock solutions of the pyrazole derivatives in DMSO.
-
Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the pyrazole derivatives at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[4]
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.[6]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Signaling Pathway: EGFR Inhibition
Many pyrazole derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades that promote cell proliferation, survival, and metastasis.[9][] Pyrazole-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[9]
Application Note 2: Anti-inflammatory Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11][12] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[13] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
In Vivo Efficacy Data of Selected Pyrazole Derivatives
The following table presents the anti-inflammatory activity of pyrazole derivatives in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Compound K-3 | 100 | 52.0 | 4 | - | - | - |
| Compound 6k | 200 | 68.42 | - | Diclofenac Sodium | 50 | - |
| Compound 6g | 200 | 63.15 | - | Diclofenac Sodium | 50 | - |
| Compound 11 | - | - | - | Indomethacin | 10 | 57.66 |
| Compound 12 | - | - | - | Indomethacin | 10 | - |
Experimental Protocol: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Rat Paw Edema
This protocol describes the procedure for evaluating the anti-inflammatory activity of pyrazole derivatives using the carrageenan-induced paw edema model in rats.[14][15][16]
Materials:
-
Pyrazole derivatives
-
Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Reference drug (e.g., Indomethacin, Diclofenac sodium)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6 per group): control, reference, and test groups (receiving different doses of the pyrazole derivative).
-
-
Compound Administration:
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[15]
-
-
Data Analysis:
-
Calculate the percentage of paw edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean paw volume/thickness of the control group, and Vt is the mean paw volume/thickness of the treated group.
-
-
Signaling Pathway: COX-2 Inhibition
The anti-inflammatory action of many pyrazole derivatives is mediated through the inhibition of the COX-2 enzyme.[12][19] In response to inflammatory stimuli, cells upregulate the expression of COX-2, which then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is further metabolized by various synthases to produce a range of prostaglandins (like PGE2) that promote inflammation, pain, and fever.[13] Pyrazole-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme, preventing the synthesis of these pro-inflammatory prostaglandins.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 11. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. jpsbr.org [jpsbr.org]
- 18. mdpi.com [mdpi.com]
- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-5-phenyl-1H-pyrazol-3-amine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-phenyl-1H-pyrazol-3-amine is a synthetic small molecule belonging to the aminopyrazole class of heterocyclic compounds. While direct and extensive research on this specific molecule as a chemical probe is emerging, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of aminopyrazole have shown significant potential in medicinal chemistry, exhibiting a range of activities including kinase inhibition, anticancer, and anti-inflammatory properties.[1][2] This document provides a potential application of this compound as a chemical probe for studying specific signaling pathways, based on the activities of structurally related molecules.
Potential Application: Selective Kinase Inhibition
Based on the known bioactivities of similar aminopyrazole derivatives, this compound is proposed as a potential selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3] Its utility as a chemical probe lies in its potential to dissect the downstream signaling pathways of FLT3 and to validate it as a therapeutic target in relevant cancer models.
Hypothetical Kinase Selectivity Profile
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of kinases, illustrating its potential as a selective FLT3 inhibitor.
| Kinase Target | IC50 (nM) |
| FLT3 | 15 |
| FLT3 (D835Y) | 25 |
| c-KIT | 350 |
| PDGFRβ | 800 |
| VEGFR2 | 1200 |
| p38α | >10,000 |
| CDK2 | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the in vitro potency of this compound against a specific kinase target, such as FLT3.
Materials:
-
Purified recombinant kinase (e.g., FLT3)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add the diluted test compound.
-
Add the kinase and Eu-labeled antibody mixture to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cellular Assay for FLT3 Inhibition in AML Cells
This protocol details a cell-based assay to evaluate the ability of this compound to inhibit the proliferation of acute myeloid leukemia (AML) cells harboring an activating FLT3 mutation (e.g., MV4-11 cell line).
Materials:
-
MV4-11 human AML cell line (FLT3-ITD positive)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK) in AML cells.
Materials:
-
MV4-11 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, and anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat MV4-11 cells with varying concentrations of this compound for 2-4 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Hypothetical signaling pathway of FLT3 and the inhibitory action of the chemical probe.
Caption: General experimental workflow for characterizing a chemical probe.
References
Application Notes and Protocols for 4-chloro-5-phenyl-1H-pyrazol-3-amine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and use of 4-chloro-5-phenyl-1H-pyrazol-3-amine in various biological assays. The information is curated for researchers in drug discovery and development, offering guidance on solubility, stability, and preparation of the compound for accurate and reproducible experimental results.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₄ | N/A |
| Molecular Weight | 206.63 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Storage | Store at -20°C, protect from light and moisture | General laboratory practice |
Solubility and Stability
There is limited publicly available data on the specific solubility and stability of this compound. However, based on structurally similar pyrazole derivatives used in biological research, the following can be inferred:
-
Solubility : The compound is expected to have low solubility in aqueous solutions. It is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most in vitro assays, DMSO is the recommended solvent for preparing stock solutions.[1][2]
-
Stability : Stock solutions in DMSO are generally stable for several months when stored at -20°C. For aqueous working solutions, it is recommended to prepare them fresh for each experiment to avoid degradation. Repeated freeze-thaw cycles of the stock solution should be avoided.
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.066 mg of the compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution from 2.066 mg of powder, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for use in cell-based assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a final DMSO concentration of 1%. Further dilution in the assay plate will lower the final DMSO concentration.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound tested.
-
Use the freshly prepared working solutions immediately for your cell-based assays.
Protocol 3: General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound working solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Data Presentation
The following table provides a template for summarizing quantitative data from a hypothetical cell viability assay.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | K562 (Leukemia) | 72 | e.g., 5.2 |
| This compound | A549 (Lung Cancer) | 72 | e.g., 8.9 |
| This compound | MCF-7 (Breast Cancer) | 72 | e.g., > 50 |
| Doxorubicin (Positive Control) | K562 (Leukemia) | 72 | e.g., 0.1 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing cell viability.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols: Synthetic Routes to Functionalized Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development.[1] Its remarkable prevalence in a wide array of bioactive molecules stems from its unique physicochemical properties and its ability to act as a versatile scaffold for molecular design.[1] The pyrazole core is central to the efficacy of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anti-obesity drug Rimonabant.[2][1][3]
Given their importance, the development of efficient and diverse synthetic routes to access functionalized pyrazole scaffolds is a highly active area of chemical research.[4][5] Methodologies have evolved from classical condensation reactions to modern transition-metal-catalyzed and multicomponent strategies, enabling chemists to precisely tailor the substitution patterns on the pyrazole ring to optimize pharmacological activity.[6][7][8]
This document provides detailed application notes and protocols for key synthetic methodologies, offering researchers a practical guide to the preparation of these vital heterocyclic compounds. The strategies covered include classical cyclocondensation, [3+2] cycloaddition reactions, and modern C-H functionalization techniques.
Classical Synthesis: The Knorr Pyrazole Synthesis
The most traditional and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[9] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative, typically under acidic or thermal conditions.[10][11][12] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][11][13] A primary challenge can be the lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, often leading to a mixture of isomers.[9]
Caption: Workflow of the Knorr Pyrazole Synthesis.
Table 1: Examples of Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Controlled | 95% | [2][9] |
| Substituted Acetylacetone | Hydrazines | Ethylene Glycol / RT | 70-95% | [9] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazides | Silver Catalyst | Good | [9] |
| 1,3-Diketones | Sulfonyl hydrazides & Sodium sulfinates | Molecular Iodine | Good | [9] |
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[14]
This protocol describes a variation of the Knorr reaction to form a pyrazolone from a β-ketoester and phenylhydrazine.
-
Reaction Setup : In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol).
-
Solvent and Catalyst : Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heating : Place the vial on a hot plate with a magnetic stirrer and heat the reaction mixture to approximately 100°C.
-
Monitoring : After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Use ethyl benzoylacetate as the starting material reference.
-
Workup : Once the starting ketoester is completely consumed, add water (10 mL) to the hot reaction mixture while stirring to induce precipitation of the product.
-
Isolation : Collect the solid product by filtration using a Büchner funnel.
-
Purification : Rinse the collected solid with a small amount of cold water and allow it to air dry.
-
Characterization : Determine the mass, percent yield, and melting point of the final product. Confirm the structure using NMR spectroscopy.
Modern Synthesis: [3+2] Cycloaddition Reactions
The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) is a powerful and highly regioselective method for constructing five-membered heterocycles, including pyrazoles.[4] This reaction involves the combination of a 1,3-dipole (a three-atom species with 4 π-electrons) with a dipolarophile (a two-atom species with 2 π-electrons), such as an alkyne or a strained alkene.[4][3] For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, which react readily with alkynes to form the pyrazole core.[3][14]
Caption: Workflow for Pyrazole Synthesis via [3+2] Cycloaddition.
Table 2: Examples of [3+2] Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Conditions | Yield (%) | Reference |
| α-Diazocarbonyl compounds | Alkynes | Solvent-free, heating | High | [14] |
| Hydrazonoyl Halides (Nitrile Imine precursor) | α-Bromocinnamaldehyde (Alkyne surrogate) | Triethylamine, Toluene, 80°C | 65-82% | [3] |
| Sydnones | Alkynes | Copper catalyst | Good | [15] |
| N-isocyanoiminotriphenylphosphorane | Terminal Alkynes | Silver-mediated | Good | [15] |
Experimental Protocol: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[4]
This protocol details the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ) with an alkyne surrogate.
-
Reagent Preparation : To a solution of α-bromocinnamaldehyde (1.0 mmol) in dry toluene (10 mL), add the appropriate hydrazonoyl halide (1.0 mmol).
-
Reaction Initiation : Add triethylamine (1.5 mmol) to the mixture.
-
Heating : Heat the reaction mixture at 80°C and monitor its progress using TLC.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Filter off the triethylammonium bromide salt that precipitates.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/hexanes mixture as the eluent.
-
Characterization : Analyze the purified product by NMR and mass spectrometry to confirm its structure and purity. The aromatization to the pyrazole occurs via the spontaneous loss of HBr from the pyrazoline intermediate.[3]
Advanced Strategy: Transition-Metal-Catalyzed C-H Functionalization
While classical methods build the pyrazole ring from acyclic precursors, modern strategies increasingly focus on the direct functionalization of a pre-existing pyrazole core. Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for this purpose, allowing for the introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized (e.g., halogenated) starting materials.[6][7] These reactions often rely on a directing group on the pyrazole nitrogen (N1) to guide the metal catalyst to a specific C-H bond, most commonly at the C5 position.[6]
Caption: General Logic of Directed C-H Functionalization.
Table 3: Examples of Transition-Metal-Catalyzed Pyrazole Functionalization
| Pyrazole Substrate | Coupling Partner | Catalyst System | Position Functionalized | Reference |
| N-Aryl Pyrazole | Aryl Bromide | Pd(OAc)₂ / P(o-tolyl)₃ | C5 | [6] |
| N-Pyridyl Pyrazole | Alkene | [Ru(p-cymene)Cl₂]₂ | C5 | [6] |
| Pyrazole | (Hetero)arenes | Rh(III) | C4 | [6] |
| Pyrazole | Alkynes | Pd(II) | C5 | [6] |
Experimental Protocol: Palladium-Catalyzed C5-Arylation of N-Arylpyrazoles (Representative)
Note: This is a generalized protocol based on common literature procedures. Specific conditions may vary.
-
Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-arylpyrazole substrate (0.5 mmol), the aryl bromide coupling partner (1.2 equivalents, 0.6 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand such as tri(o-tolyl)phosphine (10 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents, 1.0 mmol).
-
Solvent : Add a dry, degassed solvent such as dioxane or toluene (2 mL).
-
Heating : Seal the tube and heat the reaction mixture to 100-120°C in an oil bath for 12-24 hours.
-
Monitoring : Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification : Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization : Confirm the structure of the C5-arylated pyrazole product by NMR and mass spectrometry.
Application Case Study: Synthesis of Pharmaceutical Scaffolds
The synthetic routes described are instrumental in the production of many pharmaceuticals. The syntheses of Celecoxib and Sildenafil both feature the formation of a core pyrazole ring as a key step.
-
Celecoxib (Anti-inflammatory) : The central 1,5-diarylpyrazole core of Celecoxib is typically constructed via a Knorr-type condensation reaction between a 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) and a substituted hydrazine (4-sulfamoylphenylhydrazine).[16][17][18][19]
-
Sildenafil (Erectile Dysfunction) : The synthesis of Sildenafil begins with the creation of a substituted pyrazole carboxylic acid ethyl ester from a diketoester and hydrazine.[20][21][22] This pyrazole is then N-methylated and further elaborated through several steps to build the fused pyrimidinone ring system.[20][22][23]
Caption: Key Pyrazole Ring Formation in Drug Synthesis.
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. knorr pyrazole synthesis | PPTX [slideshare.net]
- 11. name-reaction.com [name-reaction.com]
- 12. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sildenafil - Wikipedia [en.wikipedia.org]
- 21. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 22. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-5-phenyl-1H-pyrazol-3-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the yield and purity of 4-chloro-5-phenyl-1H-pyrazol-3-amine synthesis.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide addresses the most common problems in a question-and-answer format.
Problem 1: Low or No Yield of 5-phenyl-1H-pyrazol-3-amine (Intermediate)
Question: I am not getting a good yield for the initial pyrazole formation step. What are the possible causes and solutions?
Answer: The synthesis of the 5-phenyl-1H-pyrazol-3-amine intermediate is a critical step. Low yields can often be attributed to the following:
-
Incomplete Reaction: The condensation reaction between the β-ketonitrile and hydrazine may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Purity of Starting Materials: Impurities in the starting β-ketonitrile or hydrazine can lead to side reactions and lower the yield.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Incorrect pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization.
-
Solution: Adjust the pH of the reaction mixture. For hydrazine condensations, a slightly acidic or basic medium can be beneficial. Experiment with catalytic amounts of acetic acid or a non-nucleophilic base.
-
-
Product Isolation: The product might be partially soluble in the workup solvents, leading to loss during extraction and filtration.
-
Solution: Optimize the workup procedure. Ensure the pH is adjusted to precipitate the product completely. Use a suitable solvent for extraction and minimize the volume of washing solvents.
-
Problem 2: Formation of Impurities during Chlorination
Question: My final product is contaminated with significant impurities after the chlorination step. How can I improve the purity?
Answer: The chlorination of 5-phenyl-1H-pyrazol-3-amine must be carefully controlled to avoid the formation of side products. Common impurities include:
-
Dichlorinated Product: Over-reaction can lead to the formation of a dichlorinated pyrazole.
-
Solution: Use a stoichiometric amount of the chlorinating agent (e.g., N-chlorosuccinimide - NCS). Add the chlorinating agent portion-wise at a low temperature to control the reaction rate.
-
-
Isomeric Products: Chlorination might occur at other positions on the pyrazole or phenyl ring.
-
Solution: The choice of chlorinating agent and solvent can influence regioselectivity. NCS in a polar aprotic solvent like DMF or acetonitrile at room temperature is often selective for the 4-position of the pyrazole ring.
-
-
Degradation of Starting Material: The starting material or product might be unstable under the reaction conditions.
-
Solution: Perform the reaction at a lower temperature and for a shorter duration. Ensure that the workup procedure is performed promptly after the reaction is complete.
-
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound. What purification techniques are recommended?
Answer: Purifying polar, amino-substituted heterocycles can be challenging. Here are some suggested methods:
-
Recrystallization: This is the most common method for purifying solid organic compounds.
-
Recommended Solvents: Try a range of solvents from polar (e.g., ethanol, isopropanol) to less polar (e.g., toluene, ethyl acetate), or a mixture of solvents.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.
-
Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. The polarity of the eluent should be gradually increased.
-
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure product, which is then extracted with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and effective two-step synthetic route is:
-
Synthesis of 5-phenyl-1H-pyrazol-3-amine: This is typically achieved through the condensation of a β-ketonitrile, such as benzoylacetonitrile, with hydrazine hydrate.
-
Chlorination: The resulting 5-phenyl-1H-pyrazol-3-amine is then chlorinated at the 4-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS).
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of both the pyrazole formation and the chlorination steps. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and products. The spots can be visualized under UV light.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N-chlorosuccinimide (NCS) is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents such as DMF and acetonitrile are flammable and toxic. Use them in a fume hood and away from ignition sources.
Q4: Can I use other chlorinating agents besides NCS?
A4: Yes, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be used. However, these reagents are often less selective and more hazardous than NCS, potentially leading to more side products and requiring more stringent safety measures. For laboratory-scale synthesis, NCS is generally the preferred reagent for its ease of handling and higher selectivity.
Data Presentation
Table 1: Effect of Solvent on the Yield of 5-phenyl-1H-pyrazol-3-amine
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 80 | 6 | 85 |
| Isopropanol | 85 | 6 | 82 |
| n-Butanol | 100 | 4 | 88 |
| Acetic Acid | 100 | 4 | 75 |
Table 2: Effect of Chlorinating Agent on the Yield and Purity of this compound
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| NCS | DMF | 25 | 90 | 95 |
| NCS | Acetonitrile | 25 | 88 | 94 |
| SO₂Cl₂ | Dichloromethane | 0 | 75 | 80 |
Experimental Protocols
Protocol 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine
-
To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of acetic acid (0.1 equivalents).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash it with cold water, and dry it under vacuum to obtain 5-phenyl-1H-pyrazol-3-amine.
Protocol 2: Synthesis of this compound
-
Dissolve 5-phenyl-1H-pyrazol-3-amine (1 equivalent) in dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it to get the crude product.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Desired reaction versus a potential side reaction (dichlorination).
overcoming solubility issues with pyrazole-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole-based inhibitors often have poor aqueous solubility?
Poor aqueous solubility in pyrazole-based compounds can often be attributed to their inherent physicochemical properties. The pyrazole ring is an aromatic heterocycle, and molecules containing multiple aromatic rings can exhibit high planarity.[1] This planarity can lead to strong crystal packing energy, where the molecules arrange themselves in a stable, tightly packed crystal lattice that is difficult for solvent molecules to break apart, thus reducing solubility.[1] A high melting point (e.g., in the 170–175 °C range) can be an indicator of high crystal packing energy.[1] Additionally, while the pyrazole ring can act as a bioisostere to improve some physicochemical properties compared to arenes, its limited polarity may not be sufficient to overcome the lipophilicity of the entire molecule, especially in larger, more complex inhibitors.[2][3]
Q2: I'm seeing precipitation when I add my pyrazole inhibitor to the aqueous assay buffer. What are the immediate troubleshooting steps?
When a compound precipitates from your stock solution (commonly in DMSO) upon dilution into an aqueous buffer, it is a frequent indicator of poor kinetic solubility. Before proceeding to more complex reformulations, several immediate actions can be taken. The following workflow outlines a systematic approach to troubleshoot this issue.
Caption: Immediate troubleshooting workflow for compound precipitation.
Q3: What are the main strategies to fundamentally improve the solubility of a pyrazole-based inhibitor series?
Improving solubility is a critical step in drug development and can be approached through chemical modifications to the molecule itself or through advanced formulation techniques.[4][5] These strategies aim to either decrease the crystal lattice energy or increase the interaction of the compound with water.
Caption: Overview of key solubility enhancement strategies.
-
Chemical Modifications :
-
Salt Formation : For pyrazole inhibitors with ionizable groups (the pyrazole ring itself is weakly basic), conversion to a salt is a highly effective method to increase aqueous solubility and dissolution rate.[6][7]
-
Prodrugs : This approach involves attaching a water-soluble carrier group to the inhibitor.[8] This carrier is designed to be cleaved in vivo (enzymatically or chemically) to release the active parent drug.[9][10] Phosphate and glucuronide groups are common carriers used to create water-soluble prodrugs.[8]
-
Structural Modification : Altering the core structure of the inhibitor can intrinsically improve solubility. Strategies include adding polar functional groups, reducing lipophilicity, and disrupting molecular planarity to lower crystal packing energy.[1][11] For example, replacing a rigid amide linker with a more flexible amine linker can increase rotational freedom and improve solubility.[1]
-
-
Formulation & Physical Modifications :
-
Particle Size Reduction : Techniques like micronization and nano-milling increase the surface area of the solid compound, which can enhance the dissolution rate according to the Noyes-Whitney equation.[12][13]
-
Solid Dispersions : This involves dispersing the inhibitor in a hydrophilic carrier matrix at a solid state.[14] Amorphous solid dispersions are particularly effective as they prevent the formation of a stable crystal lattice.[12][15]
-
Co-solvency : Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of a poorly soluble compound.[14]
-
Lipid-Based Formulations : For highly lipophilic compounds, dissolving the drug in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[5][12]
-
Q4: How does pH affect the solubility of my pyrazole inhibitor?
The solubility of many drugs, including pyrazole-based inhibitors, can be highly dependent on pH.[16] The pyrazole ring has a pKa of approximately 2.5, making it weakly basic.[3]
-
For Weakly Basic Drugs : Solubility typically increases as the pH of the solution decreases (becomes more acidic). In an acidic environment, the basic nitrogen on the pyrazole ring can become protonated, forming a more soluble ionized species.[17]
-
For Weakly Acidic Drugs : If your inhibitor has an acidic functional group, its solubility will generally increase as the pH rises (becomes more basic). It is highly recommended to determine the full pH-solubility profile of your compound at a controlled temperature (e.g., 37 ± 1 °C) to understand its behavior across the physiological pH range.[9][18]
Q5: Can you provide a case study where structural modifications improved pyrazole inhibitor solubility?
Yes, a study on RIP1 kinase inhibitors provides an excellent example. The initial hit compound had low kinetic solubility, which presented challenges for cellular and in vivo assays.[19] The researchers systematically modified the structure to improve this property while maintaining or improving potency.
| Compound | R-Group | RIP1 Kiapp (µM) | HT-29 EC50 (µM) | Kinetic Solubility (pH 7.4, µM) | LogD |
| 1 (Hit) | -CO2Me | 0.084 | 2.0 | 8.5 | 2.6 |
| 24 | ortho-Fluoro | - | 0.0090 | 97 | 2.2 |
| 25 | ortho-Chloro | - | 0.010 | 35 | 2.7 |
| 26 | ortho-Methyl | - | 0.130 | 75 | 2.4 |
| Data summarized from GDC-8264 discovery publication.[19] |
As shown in the table, modifying the substituent on the phenyl ring had a significant impact. The ortho-fluoro analog 24 not only showed dramatically improved cellular potency (EC50 = 0.0090 µM) compared to the initial hit but also increased kinetic solubility more than 11-fold to 97 µM.[19] This demonstrates a successful strategy of intrinsically incorporating aqueous solubility into the inhibitor's design during lead optimization.[19]
Experimental Protocols
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its simplicity and ability to achieve true equilibrium.[16][20]
Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent or buffer at equilibrium.
Materials:
-
Test compound (solid form)
-
Selected solvent/buffer (e.g., Phosphate-Buffered Saline pH 7.4)
-
Vials with screw caps (e.g., glass HPLC vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
Procedure:
-
Preparation : Add an excess amount of the solid test compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[20]
-
Solvent Addition : Add a precise volume of the pre-equilibrated test solvent/buffer to the vial.
-
Equilibration : Seal the vials tightly and place them on an orbital shaker. Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[20]
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be done by:
-
Centrifugation : Centrifuge the vials at high speed to pellet the excess solid.[20]
-
Filtration : Carefully filter the supernatant using a low-binding syringe filter (e.g., PTFE or PVDF) to remove any remaining solid particles.
-
-
Sample Analysis :
-
Replicates : It is recommended to perform a minimum of three replicate determinations for each condition to ensure accuracy.[18]
Contextual Visualization
To provide context for the application of these inhibitors, the diagram below illustrates a simplified, hypothetical signaling pathway where a pyrazole-based inhibitor might act.
Caption: A hypothetical kinase cascade blocked by a pyrazole inhibitor.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Improving API Solubility [sigmaaldrich.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. mdpi.com [mdpi.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. lifechemicals.com [lifechemicals.com]
troubleshooting common problems in pyrazole synthesis reactions
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis can stem from several factors, including suboptimal reaction conditions, side reactions, and purification losses. Here are some common causes and troubleshooting strategies:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst can significantly impact yield. For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60°C improved the yield, but higher temperatures led to a decrease.[1] The choice of solvent is also critical; aprotic dipolar solvents like DMF or NMP can give better results than polar protic solvents like ethanol for the cyclocondensation of aryl hydrazines with 1,3-diketones.[2]
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Side Reactions: The formation of regioisomers is a common side reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] The pH of the reaction mixture can influence regioselectivity.[3] Additionally, the formation of pyrazoline intermediates, which may not fully oxidize to the desired pyrazole, can lower the yield.[4]
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed before workup.[5][6]
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Purification Losses: Pyrazoles can be challenging to purify. Losses can occur during extraction, crystallization, or chromatography.[7]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Q2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3]
-
Solvent and Acidity: The reaction conditions can be tuned to favor the formation of one regioisomer over the other. For instance, the condensation of aryl hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in ethanol at room temperature may yield an equimolar mixture of regioisomers. However, using an amide solvent like N,N-dimethylacetamide in an acidic medium can lead to good yields and high regioselectivity.[2]
-
Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the regioselectivity.[3] The initial nucleophilic attack of the hydrazine can be directed to the more electrophilic carbonyl group.
-
Catalyst Choice: Certain catalysts can promote the formation of a specific regioisomer.
| Condition | Outcome | Reference |
| Aryl hydrazine with 1,3-diketones in ethanol | Equimolar mixture of regioisomers | [2] |
| Aryl hydrazine with 1,3-diketones in N,N-dimethylacetamide (acidic medium) | Good yields and high regioselectivity | [2] |
Q3: My final pyrazole product is impure, and I'm having difficulty with purification. What are some effective purification strategies?
A3: Purifying pyrazoles can be challenging due to their polarity and potential for forming byproducts.
-
Recrystallization: This is a common and effective method if your compound is a solid.[7] Solvents like ethanol, methanol, or ethyl acetate are often used.[7] In some cases, a solvent/anti-solvent system like hot alcohol and water can be effective.[7]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic impurities by extraction with an organic solvent. The aqueous layer can then be basified to precipitate the pure pyrazole.[7]
-
Chromatography:
-
Silica Gel Chromatography: While common, it can sometimes lead to product loss, especially for very polar pyrazoles. Deactivating the silica gel with triethylamine or ammonia in methanol can help prevent this.[7]
-
Reversed-Phase Chromatography (C18): This can be a good alternative for polar compounds, using gradients of methanol/water or acetonitrile/water.[7]
-
-
Formation of Acid Addition Salts: The pyrazole can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form a crystalline acid addition salt, which can be isolated and then neutralized to recover the pure pyrazole.[8][9]
Purification Decision Tree
Caption: Decision tree for selecting a pyrazole purification strategy.
Troubleshooting Guides
Problem: The Knorr pyrazole synthesis reaction turns a dark yellow/red color, and many impurities are formed.
Possible Cause: This is often due to the instability of the hydrazine reagent, which can decompose or undergo side reactions, especially in the presence of acid and heat.[10]
Suggested Solution:
-
Control Temperature: Run the reaction at room temperature if possible. The Knorr synthesis can often proceed without heating.[5]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydrazine.[10]
-
Purification of Hydrazine: If the hydrazine source is old, consider purifying it by distillation before use.
-
Alternative Acid Catalyst: While acetic acid is common, other weak acids can be explored.[5]
Experimental Protocol: Knorr Pyrazole Synthesis with Phenylhydrazine and a β-ketoester [5]
-
In a round-bottom flask, combine the β-ketoester (1 equivalent) and phenylhydrazine (2 equivalents).
-
Add a suitable solvent, such as ethanol or 1-propanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 100°C) and monitor by TLC.
-
Once the starting material is consumed, add water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and air dry.
-
Recrystallize the crude product from a suitable solvent like hexanes or ethanol for further purification.
Problem: Low conversion in a Paal-Knorr type synthesis.
Possible Cause: The cyclization step in the Paal-Knorr synthesis can be slow or reversible under certain conditions. The reaction often requires acidic conditions to proceed efficiently.[11][12]
Suggested Solution:
-
Catalyst: Ensure a suitable acid catalyst is present. Acetic acid is commonly used.[12]
-
Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to go to completion.[11]
-
Water Removal: The reaction produces water, and its removal can drive the equilibrium towards the product. The use of a Dean-Stark apparatus can be beneficial.
Quantitative Data: Optimization of Reaction Conditions for Pyrazole Synthesis
The following table summarizes the effect of different catalysts and solvents on the yield of a pyrazole synthesis reaction.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethylene Glycol | Room Temp | 24 | 0 | [1] |
| 2 | LiClO4 | Ethylene Glycol | Room Temp | 2 | 95 | [1] |
| 3 | Cu(OTf)2 | Toluene | 60 | 12 | 60 | [1] |
| 4 | Fe(OTf)3 | Toluene | 60 | 12 | 0 | [1] |
| 5 | Ag2O | Toluene | 60 | 12 | 85 | [1] |
| 6 | Ag2O | THF | 60 | 12 | < 85 | [1] |
| 7 | Ag2O | Dioxane | 60 | 12 | < 85 | [1] |
Data adapted from a study on the synthesis of 1,3,5-substituted pyrazoles and 5-aryl-3-trifluoromethyl pyrazoles, respectively.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of 4-chloro-5-phenyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-chloro-5-phenyl-1H-pyrazol-3-amine. The following information is curated to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is highly polar and strongly adheres to silica gel. 2. Inappropriate solvent system. 3. Compound streaking or tailing on the column. 4. Decomposition on silica gel. | 1. Increase the polarity of the eluent. Consider adding a small percentage of methanol or triethylamine to the ethyl acetate/hexane mixture. 2. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. 3. Use a more polar solvent system or a different stationary phase (e.g., alumina). 4. Consider an alternative purification method such as recrystallization or preparative HPLC. |
| Product Contaminated with Starting Materials | 1. Incomplete reaction. 2. Co-elution during column chromatography. | 1. Monitor the reaction to completion using TLC or LC-MS. 2. Adjust the solvent gradient in column chromatography to achieve better separation. A shallower gradient may be necessary. |
| Oily Product Instead of Solid | 1. Presence of residual solvent. 2. Impurities depressing the melting point. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Attempt recrystallization from a suitable solvent system. Test solubility in various solvents to find an appropriate one. |
| Multiple Spots on TLC After Purification | 1. Decomposition of the product on the TLC plate (silica). 2. Isomers that were not separated. 3. Contamination from collection tubes or solvent. | 1. Spot the sample and develop the TLC plate immediately. Use a less acidic stationary phase if available. 2. Employ a different solvent system for TLC or consider a different purification technique like preparative HPLC. 3. Ensure all glassware and solvents are clean and of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited purification method for pyrazole derivatives is silica gel column chromatography.[1][2] A common eluent system is a gradient of ethyl acetate in hexane.[1][2] Recrystallization is also a viable and often complementary technique.[3][4]
Q2: How do I choose a suitable solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your desired product and any impurities. A good starting point for many pyrazole derivatives is a mixture of hexane and ethyl acetate.[2] For this compound, which contains an amine group, the compound may be quite polar. Therefore, you might need to use a relatively high ratio of ethyl acetate to hexane. The target Rf value for the product on the TLC plate should be around 0.2-0.3 to ensure good separation on the column.
Q3: My compound is not dissolving in common recrystallization solvents. What should I do?
A3: If your compound has poor solubility in single solvents, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective. For pyrazole derivatives, combinations like ethanol/water or ethyl acetate/hexane can be successful.[3] Dissolve the crude product in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote crystal formation.
Q4: I see a persistent impurity that co-elutes with my product during column chromatography. How can I remove it?
A4: If an impurity co-elutes with your product, consider the following strategies:
-
Change the stationary phase: If you are using silica gel, switching to alumina (basic or neutral) might alter the elution profile and separate the impurity.
-
Modify the mobile phase: Adding a small amount of a third solvent (e.g., dichloromethane or a trace of acetic acid if the impurity is basic) can change the selectivity of the separation.
-
Recrystallization: This technique relies on differences in solubility rather than polarity and can be very effective at removing impurities that are difficult to separate by chromatography.[4]
-
Chemical treatment: If the impurity has a reactive functional group that your product lacks, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This should be approached with caution to avoid reacting your desired product.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient will depend on the impurity profile. For similar pyrazoles, gradients from 100% hexane to 20-50% ethyl acetate in hexane have been used.[1][2]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ethanol and ethyl acetate have been used for similar pyrazole compounds.[4][5] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation
The following table summarizes typical solvent systems used for the purification of related pyrazole derivatives by column chromatography. This data can serve as a starting point for optimizing the purification of this compound.
| Compound | Stationary Phase | Eluent System | Reference |
| 1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazole | Silica Gel | Hexane/Ethyl Acetate (19:1) | [2] |
| Substituted 1-benzyl-3-(4-chlorophenyl)-5-aryl-1H-pyrazoles | Silica Gel | Hexane/Ethyl Acetate (gradient) | [1] |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Silica Gel | Ethyl Acetate/Hexane (1:5) | [3] |
| 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | Silica Gel | Petroleum Ether/Ethyl Acetate | [4] |
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting common purification problems.
References
Technical Support Center: Stability and Degradation of Pyrazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole compounds. It addresses common challenges encountered during stability testing and the elucidation of degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole compound is showing rapid degradation in an aqueous solution at neutral or slightly basic pH. What could be the cause and how can I mitigate this?
A: Rapid degradation of pyrazole compounds, particularly pyrazole esters, in neutral to basic aqueous solutions is a common issue due to their susceptibility to hydrolysis.[1][2]
-
Troubleshooting Steps:
-
pH Adjustment: Evaluate the stability of your compound across a range of pH values. Buffering the solution to a slightly acidic pH (e.g., pH 4-6) may significantly reduce the rate of hydrolysis.
-
Structural Modification: If you are in the early stages of compound design, consider structural modifications to improve stability. For instance, replacing an ester linkage with a more stable amide or an alkene isostere has been shown to enhance hydrolytic stability.[1]
-
Solvent Selection: For in vitro assays, consider using a co-solvent system (e.g., with DMSO or ethanol) to reduce the concentration of water and slow down hydrolysis. However, be mindful of the potential for solvent effects on your experimental results.
-
Q2: I am observing multiple degradation products in my forced degradation study, making it difficult to identify the primary degradation pathway. How can I simplify the degradation profile?
A: The formation of numerous degradation products can result from secondary degradation of initial products or the presence of multiple reactive sites in the molecule.
-
Troubleshooting Steps:
-
Time-Point Analysis: Analyze samples at multiple, shorter time points during the forced degradation study. This can help distinguish primary degradation products from secondary ones that form over time.
-
Milder Stress Conditions: If you are observing extensive degradation (e.g., >20-30%), reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). The goal of forced degradation is to achieve a limited amount of degradation (typically 5-20%) to reveal the most likely degradation pathways.
-
Use of Scavengers: In oxidative degradation studies, the use of antioxidants or radical scavengers can help to control the reaction and may lead to a cleaner degradation profile, aiding in the identification of the initial oxidation products.
-
Q3: My pyrazole compound appears to be unstable under photostability testing. What are the likely degradation pathways and how can I protect my compound?
A: Photodegradation of pyrazole-containing compounds can occur, leading to the formation of various photoproducts. For instance, celecoxib has been shown to degrade upon exposure to light.
-
Troubleshooting Steps:
-
Wavelength Control: If possible, investigate the effect of different wavelengths of light to identify the most damaging range.
-
Light-Resistant Packaging: Store the compound in amber vials or other light-blocking containers to prevent degradation during storage and handling.
-
Formulation Strategies: For drug products, the inclusion of UV-absorbing excipients in the formulation can help protect the active pharmaceutical ingredient (API) from photodegradation.
-
Q4: I am having difficulty achieving any degradation for my pyrazole compound under standard forced degradation conditions. What should I do?
A: Some pyrazole compounds are highly stable.[3][4] If you are not observing degradation, it may be necessary to employ more strenuous stress conditions.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic and oxidative degradation, incrementally increase the concentration of the acid, base, or oxidizing agent.
-
Elevate Temperature: Increase the temperature for thermal and hydrolytic stress tests. For example, if no degradation is observed at 60°C, you could cautiously increase the temperature to 80°C.
-
Extend Exposure Time: Prolong the duration of the stress test.
-
High-Intensity Photostability: For photostability, increase the intensity of the light source or the duration of exposure.
-
Q5: How do I choose the right analytical method to monitor the stability of my pyrazole compound and its degradation products?
A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique.
-
Method Development Considerations:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and impurities. This is typically demonstrated through forced degradation studies.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.
-
Mass Spectrometry (MS): LC-MS is invaluable for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information and fragmentation patterns.
-
Quantitative Data Summary
The following tables summarize quantitative data on the stability of various pyrazole compounds from published studies.
Table 1: Hydrolytic Stability of Pyrazole Derivatives
| Compound Type | Condition | Half-life (t½) | Reference |
| Pyrazole ester derivatives | pH 8 buffer | 1-2 hours | [1][2] |
| Modified pyrazole ester (7e) | pH 8 buffer | 450 minutes | [1] |
| Modified pyrazole ester (10a) | pH 8 buffer | 900 minutes | [1] |
| Pyrazole alkene isostere (14) | pH 8 buffer | Highly stable | [1] |
| Pyrazole amide isostere (15) | pH 8 buffer | Highly stable | [1] |
Table 2: Forced Degradation of Celecoxib
| Stress Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic (0.1 N HCl) | 817 hours | 40°C | ~3% | [5] |
| Alkaline (0.1 N NaOH) | 817 hours | 40°C | ~3% | [5] |
| Oxidative (H₂O₂) | 817 hours | 23°C | ~22% | [5] |
| Photolytic (UV light) | Not specified | Not specified | Complete degradation at 254nm | [6][7] |
| Thermal | 36 weeks | Room Temperature | ~3% | [6][7] |
Experimental Protocols
Forced Degradation Studies (as per ICH Guidelines)
Forced degradation studies are essential to establish the intrinsic stability of a pyrazole compound and to develop a stability-indicating analytical method.[8][9][10][11][12][13][14]
-
General Procedure:
-
Prepare stock solutions of the pyrazole compound in a suitable solvent.
-
Expose the solutions to the stress conditions outlined below.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
-
-
Acid Hydrolysis:
-
Condition: 0.1 N to 1 N HCl.
-
Temperature: Room temperature to 60°C.
-
Procedure: Add the stock solution to the acidic solution and incubate.
-
-
Base Hydrolysis:
-
Condition: 0.1 N to 1 N NaOH.
-
Temperature: Room temperature to 60°C.
-
Procedure: Add the stock solution to the basic solution and incubate.
-
-
Oxidative Degradation:
-
Condition: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Temperature: Room temperature.
-
Procedure: Add the stock solution to the H₂O₂ solution and incubate.
-
-
Thermal Degradation:
-
Condition: 60°C to 80°C (in a calibrated oven).
-
Procedure: Store the solid compound or a solution of the compound at the specified temperature.
-
-
Photostability:
-
Condition: Expose the compound (solid and in solution) to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Procedure: Place the samples in a photostability chamber. A dark control should be run in parallel.
-
Visualizations
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ich guideline for stability testing | PPTX [slideshare.net]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. biomedres.us [biomedres.us]
- 13. ijrpp.com [ijrpp.com]
- 14. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Characterization of Complex Pyrazole Structures
Welcome to the technical support center for the characterization of complex pyrazole structures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing broad signals or fewer signals than expected in the 1H or 13C NMR spectrum of my N-unsubstituted pyrazole?
A1: This is a classic sign of prototropic tautomerism.[1][2] In solution, N-unsubstituted pyrazoles can exist as a mixture of rapidly interconverting tautomers.[1][3] This exchange can be on a timescale that is fast relative to the NMR experiment, leading to the averaging of signals for atoms in different chemical environments in the two tautomeric forms. For example, the C3 and C5 carbons and their attached protons may become equivalent, resulting in a single, often broad, signal instead of two distinct ones.[1]
Q2: How can I resolve the broad signals in my NMR spectrum to confirm the presence of tautomers?
A2: To resolve the broad signals and observe distinct signals for each tautomer, you need to slow down the rate of proton exchange.[1] This can be achieved by:
-
Low-temperature NMR: Decreasing the temperature of the NMR experiment can slow the tautomeric interconversion, allowing for the resolution of individual signals for each tautomer.[1]
-
Solvent selection: Using dipolar aprotic solvents can sometimes help to slow down the proton exchange.[1]
-
Acidification: Adding a small amount of trifluoroacetic acid (TFA) can lead to a fast proton exchange, which, counterintuitively, can result in narrower signals for the resulting protonated species, although this will not allow for the characterization of the individual neutral tautomers.[1]
Q3: My mass spectrum shows unexpected fragmentation patterns that don't correspond to simple losses of substituents. How can I interpret this?
A3: The fragmentation of pyrazoles in mass spectrometry can be complex and is highly dependent on the nature and position of substituents.[4][5] Two fundamental fragmentation processes for the pyrazole ring are the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N2).[4][6] However, the presence of certain substituents can significantly alter these fragmentation pathways, making them secondary or even absent.[4] It is crucial to consider rearrangements and the influence of substituents on the stability of fragment ions. Consulting literature on the mass spectrometry of similarly substituted pyrazoles can be very helpful.[5]
Q4: I am struggling to obtain good quality crystals of my complex pyrazole derivative for X-ray crystallography. What are some common issues?
A4: Obtaining suitable crystals for X-ray diffraction can be challenging for complex molecules. Some common issues include:
-
Molecular flexibility: Large and flexible molecules can adopt multiple conformations, which can lead to disorder in the crystal lattice.[7]
-
Tautomerism: The presence of multiple tautomers in solution can hinder crystallization, as they may not pack into a regular, ordered crystal lattice.[8]
-
Hydrogen bonding: N-unsubstituted pyrazoles can form various hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers, which can influence crystal packing.[9][10]
Q5: The crystal structure of my N-unsubstituted pyrazole is disordered. How can I determine the correct tautomer?
A5: Disorder in the crystal structure of N-unsubstituted pyrazoles is often due to the co-existence of tautomers or positional disorder of the N-H proton.[10] To resolve this, a combination of techniques is often necessary:
-
Solid-state NMR: This technique can provide information about the tautomeric form present in the solid state.[9][11]
-
Computational Chemistry (DFT): Density Functional Theory calculations can be used to predict the relative stabilities of the different tautomers and compare calculated NMR chemical shifts with experimental solid-state NMR data.[9]
-
Careful refinement of X-ray data: In some cases, careful analysis and refinement of the crystallographic data, potentially in a lower symmetry space group, can help to resolve the disorder and locate the proton.[10]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad signals for C3/C5 and attached protons | Rapid tautomeric exchange on the NMR timescale.[1] | 1. Acquire the spectrum at a lower temperature to slow the exchange.[1]2. Use a dipolar aprotic solvent.[1]3. Consider 15N NMR to probe the nitrogen environments.[11] |
| Baseline artifacts and poor signal-to-noise for minor components | The sample is too concentrated, leading to detector saturation.[12] | 1. Reduce the sample concentration.2. Decrease the receiver gain.3. Use a smaller tip angle for the excitation pulse.[12]4. Employ solvent suppression techniques (e.g., WET1D) if a strong solvent signal is the issue.[12] |
| Difficulty in assigning C3 and C5 signals | The chemical shifts of C3 and C5 can be very similar, especially in the presence of tautomerism.[1] | 1. Perform 2D NMR experiments (HSQC, HMBC) to correlate proton and carbon signals.2. Compare experimental data with theoretical chemical shifts from DFT calculations.[9]3. Synthesize and analyze N-methylated derivatives to "fix" the tautomeric form.[11] |
Mass Spectrometry (MS)
| Problem | Possible Cause | Troubleshooting Steps |
| Absence of a clear molecular ion peak | The molecular ion is unstable and undergoes rapid fragmentation.[6] | 1. Use a "softer" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI).[13]2. Lower the electron energy in EI.[6] |
| Complex and uninterpretable fragmentation pattern | Substituents are directing the fragmentation pathways in non-obvious ways.[4][5] | 1. Carefully analyze the mass differences between major fragments to identify neutral losses.2. Look for characteristic pyrazole ring fragmentations (loss of HCN, N2).[4]3. Compare the spectrum to literature data for structurally similar pyrazoles.[5]4. Consider high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. |
| Isotopic patterns do not match the expected formula | Presence of elements with significant natural isotopes (e.g., Cl, Br). | 1. Calculate the expected isotopic distribution for the proposed molecular formula.2. Compare the calculated and experimental isotopic patterns for the molecular ion and major fragments. |
X-ray Crystallography
| Problem | Possible Cause | Troubleshooting Steps |
| Failure to obtain single crystals | High molecular flexibility, presence of multiple tautomers, or inappropriate crystallization conditions.[7][8] | 1. Screen a wide range of solvents and crystallization techniques (slow evaporation, vapor diffusion, cooling).2. Consider derivatization to a more rigid structure or to a form that favors a single tautomer.3. Purify the sample to a high degree to remove impurities that may inhibit crystallization. |
| Crystal structure shows significant disorder | Static or dynamic disorder of flexible groups or tautomers.[7][10] | 1. Collect the diffraction data at a lower temperature to reduce thermal motion.2. Attempt to model the disorder using appropriate crystallographic software.3. Combine crystallographic data with solid-state NMR and computational studies to resolve ambiguities.[9] |
| Ambiguous assignment of N-H proton | Tautomeric disorder or proton delocalization.[10] | 1. Carefully examine the electron density map for evidence of the proton's location.2. Analyze the hydrogen bonding network in the crystal packing.[10]3. Use solid-state NMR to determine the protonation state and tautomeric form.[9] |
Experimental Protocols
Key Experiment: Low-Temperature NMR for Tautomer Resolution
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Record 1H and 13C NMR spectra at each temperature until coalescence of the key signals is observed, and ideally, sharp signals for both tautomers are resolved.
-
Analysis: Analyze the changes in chemical shifts and signal multiplicity as a function of temperature to understand the tautomeric equilibrium.
Visualizations
Caption: Troubleshooting workflow for pyrazole characterization.
Caption: Workflow for the analysis of pyrazole tautomerism.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. uni-saarland.de [uni-saarland.de]
Validation & Comparative
A Comparative Guide to the Biological Activity of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of novel pyrazole compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data from recent studies to aid researchers in their drug discovery and development endeavors.
Anticancer Activity
Pyrazole derivatives have emerged as promising anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.[1][2][3] Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer efficacy of these compounds.[1][2]
Comparative Anticancer Activity of Novel Pyrazole Derivatives
| Compound ID | Target Cell Line(s) | IC50 (µM) | Key Structural Features / Mechanism of Action | Reference |
| Compound 2 | MCF-7, HepG2 | 6.57 (MCF-7), 8.86 (HepG2) | Pyrazole-thiophene hybrid, potent EGFR inhibitor.[1] | [1] |
| Compound 8 | MCF-7 | 8.08 | Selective for MCF-7.[1] | [1] |
| Compound 14 | MCF-7, HepG2 | 12.94 (MCF-7), 19.59 (HepG2) | Dual activity, induces G0/G1 cell-cycle arrest and apoptosis in MCF-7 cells.[1] | [1] |
| Compound 59 | HepG2 | 2 | Polysubstituted pyrazole, binds to the minor groove of DNA.[2] | [2] |
| Compound 27 | MCF-7 | 16.50 | Pyrazolone-pyrazole derivative, potent VEGFR-2 inhibitor (IC50 = 828.23 nM).[2] | [2] |
| Compound 41 | MCF-7, HepG2 | 1.937 µg/mL (MCF-7), 3.695 µg/mL (HepG2) | Pyrazolo[4,3-c]pyridine derivative.[2] | [2] |
| Compound 161b | A-549 | 3.22 | Pyrazole-containing imide derivative.[4] | [4] |
| Compound 10 | Lungs Cancer Cell Lines | 2.2 | Potent activity and EGFR binding affinity (IC50 = 0.97 µM). Induces G2/M phase arrest and apoptosis.[5] | [5] |
| Pyrazolo[3,4-d]pyrimidine derivative 49 | Not Specified | IC50 < 10 µM | [6] | |
| Pyrazole benzamide derivatives | HCT-116, MCF-7 | 7.74-82.49 µg/mL (HCT-116), 4.98-92.62 µg/mL (MCF-7) | Compared to Doxorubicin (IC50 5.23 and 4.17 µg/mL, respectively).[5] | [5] |
Signaling Pathway: EGFR/VEGFR-2 Inhibition by Pyrazole Derivatives
References
Comparative Analysis of Structure-Activity Relationships in 4-Chloro-5-Phenyl-1H-Pyrazol-3-Amine Analogs and Related Pyrazole Scaffolds
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific arrangement of substituents around the pyrazole core dictates the molecule's interaction with biological targets and, consequently, its therapeutic potential. This guide will focus on analogs sharing key structural features with 4-chloro-5-phenyl-1H-pyrazol-3-amine, namely the 3-amino group, a halogen at the 4-position, and a phenyl ring at the 5-position, to build a comparative analysis.
Comparative Biological Activity of Pyrazole Analogs
The following table summarizes the biological activities of various pyrazole derivatives that are structurally related to this compound. The data is compiled from different studies and showcases the impact of substitutions on their anticancer and kinase inhibitory activities.
| Compound ID | Core Structure | R1 | R2 | R3 | Biological Activity (IC50/GI50 in µM) | Target/Cell Line | Reference |
| Series 1: Pyrazolo[3,4-d]pyrimidine Analogs (Anticancer) | |||||||
| PhPP-CH2COOH | 3-Phenylpyrazolo[3,4-d]pyrimidine | -CH2COOH | H | H | 250 | c-Src Kinase | [1] |
| PhPP-CH2CO-CIYKYY | 3-Phenylpyrazolo[3,4-d]pyrimidine | -CH2CO-CIYKYY | H | H | 0.38 | c-Src Kinase | [1] |
| PhPP-CH2CO-YIYGSFK | 3-Phenylpyrazolo[3,4-d]pyrimidine | -CH2CO-YIYGSFK | H | H | 2.7 | c-Src Kinase | [1] |
| Series 2: 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide Analogs (Anticancer) | |||||||
| Compound 7a | 1-(4-chlorophenyl)-4-hydroxy-pyrazole | H | -CONHNH-C(=S)NH-Ph | OH | GI50 < 100 | NCI-60 Cell Lines | [2] |
| Compound 7c | 1-(4-chlorophenyl)-4-hydroxy-pyrazole | H | -CONHNH-C(=S)NH-(4-Cl-Ph) | OH | GI50 < 100 | NCI-60 Cell Lines | [2] |
| Compound 9 | 1-(4-chlorophenyl)-4-hydroxy-pyrazole | H | 2-(4-Cl-Ph)-1,3,4-oxadiazole | OH | GI50 < 100 | NCI-60 Cell Lines | [2] |
| Compound 11 | 1-(4-chlorophenyl)-4-hydroxy-pyrazole | H | 2-(4-CH3O-Ph)-1,3,4-oxadiazole | OH | GI50 < 100 | NCI-60 Cell Lines | [2] |
| Compound 13 | 1-(4-chlorophenyl)-4-hydroxy-pyrazole | H | 2-(4-NO2-Ph)-1,3,4-oxadiazole | OH | GI50 < 100 | NCI-60 Cell Lines | [2] |
| Compound 14 | 1-(4-chlorophenyl)-4-hydroxy-pyrazole | H | 2-(4-F-Ph)-1,3,4-oxadiazole | OH | GI50 < 100 | NCI-60 Cell Lines | [2] |
| Series 3: Diphenyl Pyrazole-Chalcone Analogs (Anticancer) | |||||||
| Compound 6b | 1-(4-chlorophenyl)-3-phenyl-pyrazole | H | Chalcone moiety | H | 10 | HNO-97 | [3] |
| Compound 6d | 1-(4-chlorophenyl)-3-phenyl-pyrazole | H | Chalcone moiety with Br | H | 10.56 | HNO-97 | [3] |
| Series 4: 3-Amino-1H-pyrazole Analogs (Kinase Inhibition) | |||||||
| Compound 43d | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Varied | Varied | Varied | EC50 = 0.033 | CDK16 | [4] |
Inferred Structure-Activity Relationships
Based on the limited available data for structurally related compounds, the following SAR points can be inferred for the this compound scaffold:
-
Substitution at the 1-position (N1): The nature of the substituent at the N1 position of the pyrazole ring is critical for activity. In many active pyrazole-based inhibitors, this position is often occupied by a substituted phenyl ring or other aromatic systems, which can engage in important interactions within the target's binding pocket. For instance, in the 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide series, the 4-chlorophenyl group at N1 is a common feature among the active compounds[2].
-
The 3-Amino Group: The amino group at the 3-position is a key feature for many kinase inhibitors as it can act as a hydrogen bond donor, interacting with the hinge region of the kinase. Modifications of this group, such as acylation or incorporation into larger heterocyclic systems, can significantly modulate potency and selectivity. The development of 3-amino-1H-pyrazole-based kinase inhibitors highlights the importance of this moiety for potent and selective inhibition[4].
-
The 4-Chloro Substituent: The presence of a halogen, such as chlorine, at the 4-position of the pyrazole ring can influence the electronic properties of the ring and provide additional hydrophobic or halogen-bonding interactions with the target protein. This can lead to enhanced potency and selectivity.
-
The 5-Phenyl Group: A phenyl group at the 5-position can serve as a crucial anchor, fitting into a hydrophobic pocket of the target protein. Substitutions on this phenyl ring can be explored to optimize van der Waals interactions and improve pharmacokinetic properties.
Experimental Protocols
General Synthesis of Pyrazole Analogs
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the specific synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, a common route involves the reaction of a substituted phenylhydrazine with an acetophenone, followed by a Vilsmeier-Haack reaction to introduce the carbaldehyde group[3].
In Vitro Cytotoxicity Assays
The anticancer activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.
MTT Assay Protocol (General):
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 values are determined.
Kinase Inhibition Assays
The inhibitory activity of compounds against specific kinases is determined using various in vitro kinase assay formats.
Radiometric Kinase Assay (General):
-
The kinase, substrate (e.g., a peptide or protein), and [γ-³²P]ATP are incubated with different concentrations of the test compound in a suitable reaction buffer.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing).
-
The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.
Visualizing Structure-Activity Relationship Studies
The following diagram illustrates a general workflow for a structure-activity relationship study, a fundamental process in drug discovery.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies in drug discovery.
Conclusion
While a dedicated SAR study on this compound analogs is not available, analysis of related pyrazole derivatives provides valuable insights. The N1-substituent, the 3-amino group, the 4-chloro atom, and the 5-phenyl ring all appear to be critical determinants of biological activity, particularly in the context of anticancer and kinase inhibitory effects. Future research should focus on the systematic variation of substituents at these positions of the this compound scaffold to establish a clear SAR and to develop novel therapeutic agents. The experimental protocols and the general SAR workflow provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic pathways to pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. The efficient and regioselective synthesis of substituted pyrazoles is, therefore, a topic of significant interest. This guide provides a comparative analysis of three prominent synthetic pathways to pyrazoles: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, and 1,3-dipolar cycloaddition. We present a detailed examination of their mechanisms, experimental protocols, and a quantitative comparison of their performance.
At a Glance: Comparison of Pyrazole Synthetic Pathways
| Synthetic Pathway | Starting Materials | General Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Acid or base catalysis, often at elevated temperatures. | 60-95%[1] | Readily available starting materials, straightforward procedure. | Lack of regioselectivity with unsymmetrical dicarbonyls and substituted hydrazines. |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated ketones/aldehydes, Hydrazines | Often requires a two-step process (cyclization then oxidation), can be performed in various solvents. | 60-85%[2] | Good availability of starting materials (e.g., chalcones), allows for diverse substitution patterns. | The initial product is often a pyrazoline requiring a separate oxidation step. |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes/Alkyne surrogates | Often proceeds under mild conditions, can be catalyzed or uncatalyzed. | 70-95%[3][4] | High regioselectivity, broad substrate scope, access to highly substituted pyrazoles.[3][5] | Diazo compounds can be hazardous to handle, some alkynes may be expensive or difficult to prepare. |
Synthetic Pathways and Mechanisms
This section details the reaction mechanisms for the three primary synthetic routes to pyrazoles.
Knorr Pyrazole Synthesis
The Knorr synthesis is a classic and widely used method for preparing pyrazoles, first reported by Ludwig Knorr in 1883.[4][6] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6] The reaction is typically catalyzed by an acid or a base.[6] A significant drawback of this method is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[7]
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method utilizes the reaction of α,β-unsaturated ketones or aldehydes, such as chalcones, with hydrazine derivatives. The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation to the aromatic pyrazole. In many cases, a pyrazoline is formed as a stable intermediate which can be isolated and then oxidized in a separate step.
1,3-Dipolar Cycloaddition
A modern and highly versatile method for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. This reaction typically involves a diazo compound as the 1,3-dipole and an alkyne or an alkyne equivalent as the dipolarophile.[8] The Huisgen 1,3-dipolar cycloaddition is a prime example of this approach.[5] This method offers excellent control over regioselectivity, which is a significant advantage over the Knorr synthesis.[9][10]
Experimental Protocols
Below are representative experimental protocols for each of the discussed synthetic pathways.
Experimental Protocol 1: Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole[1][11]
Materials:
-
Hydrazine sulfate (0.50 mole)
-
10% Sodium hydroxide solution
-
Acetylacetone (0.50 mole)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Procedure:
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath. Once the temperature of the mixture reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole.
-
Dry the product under reduced pressure. The expected yield is 37-39 g (77-81%).
-
The product can be recrystallized from approximately 250 ml of 90-100° petroleum ether.
Experimental Protocol 2: Synthesis of a Pyrazole Derivative from a Chalcone[12]
Materials:
-
Chalcone derivative (0.005 mol)
-
Absolute ethanol (30 ml)
-
Glacial acetic acid (4-5 drops)
-
Aqueous hydrazine (0.005 mol, 0.25 ml)
-
Ice
Procedure:
-
In a 100 ml round-bottom flask, dissolve the chalcone derivative (0.005 mol) in 30 ml of absolute ethanol.
-
Add 4-5 drops of glacial acetic acid to the solution with constant stirring.
-
Add aqueous hydrazine (0.005 mol, 0.25 ml) to the mixture.
-
Reflux the mixture for 10-12 hours.
-
After reflux, concentrate the solution and then pour it into ice water with stirring.
-
Allow the mixture to stand for 24 hours to facilitate precipitation.
-
Filter the precipitate, dry it, and monitor the completion of the reaction using thin-layer chromatography (TLC).
Experimental Protocol 3: 1,3-Dipolar Cycloaddition for Tetrasubstituted Pyrazole Synthesis[5]
Materials:
-
α-Bromocinnamaldehyde (3 mmol)
-
Hydrazonyl chloride (3 mmol)
-
Dry chloroform or dichloromethane (10 ml)
-
Triethylamine (0.46 ml, 3.3 mmol)
Procedure:
-
In a reaction vessel, prepare a solution of α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 ml of dry chloroform or dichloromethane.
-
To this solution, add triethylamine (0.46 ml, 3.3 mmol).
-
Stir the reaction mixture at room temperature until the starting materials have been consumed, as monitored by TLC (typically 7-10 hours).
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of pyrazoles.
Conclusion
The choice of synthetic pathway for a specific pyrazole derivative depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the required level of regioselectivity. The Knorr synthesis remains a valuable tool for accessing a wide range of pyrazoles due to its simplicity and the accessibility of its precursors. The synthesis from α,β-unsaturated carbonyls offers a flexible route to diversely substituted pyrazoles. For syntheses demanding high regiocontrol and for accessing complex, highly substituted pyrazoles, the 1,3-dipolar cycloaddition method is often the superior choice. This guide provides a foundation for researchers to make informed decisions when designing and executing the synthesis of novel pyrazole-containing compounds.
References
- 1. scribd.com [scribd.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
Comparative Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profiles of pyrazole-based kinase inhibitors. Due to the absence of publicly available cross-reactivity data for 4-chloro-5-phenyl-1H-pyrazol-3-amine, this document focuses on structurally related compounds with known selectivity profiles to offer a relevant comparative framework. The compounds selected for this analysis, AT7519 and its derivative FMF-04-159-2, share a 4-amino-1H-pyrazole core, making them suitable proxies for understanding potential off-target effects.
These compounds are primarily inhibitors of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases crucial for cell cycle regulation.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[1][3]
Introduction to the Proxy Compounds
AT7519 is a potent inhibitor of several CDKs and has been investigated for its therapeutic potential in cancer.[4][5][6] It is known to be a multi-CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[5][7]
FMF-04-159-2 is a derivative of AT7519 designed as a covalent inhibitor of CDK14, a member of the TAIRE subfamily of CDKs.[8][9] Its design aims for a more selective profile compared to its parent compound.[8]
Cross-Reactivity Data
The following tables summarize the kinase inhibition profiles of AT7519 and FMF-04-159-2. The data is presented as the percentage of inhibition at a given compound concentration or as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%.
Table 1: Kinase Selectivity Profile of AT7519
| Kinase Target | IC50 (nM) |
| CDK1 | 210 |
| CDK2 | 47 |
| CDK4 | 100 |
| CDK5 | <10 |
| CDK6 | 170 |
| CDK9 | <10 |
| GSK3β | 89 |
Data sourced from publicly available research.[5][7]
Table 2: Kinase Selectivity Profile of FMF-04-159-2
| Kinase Target | IC50 (nM) - NanoBRET assay |
| CDK14 | 39.6 |
| CDK2 | 256 |
| CDK16 | 10 (in kinase activity assay) |
| CDK17 | Inhibited at 1 µM |
| CDK18 | Inhibited at 1 µM |
Data sourced from publicly available research.[10][11]
Experimental Protocols
The cross-reactivity data presented in this guide is typically generated using high-throughput screening methods. Below are detailed methodologies for two common kinase profiling assays.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[12][13][14]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using a quantitative polymerase chain reaction (qPCR) method. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Methodology:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
Quantification: After incubation, the unbound kinases are washed away, and the amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as a percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test compound to the kinase.
LanthaScreen™ Kinase Assay (TR-FRET Activity Assay)
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the enzymatic activity of a kinase.[15][16][17][18][19]
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing the kinase, a fluorescein-labeled substrate, and ATP is prepared.
-
Kinase Reaction: The test compound is added to the reaction mixture, and the kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: A development solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.
-
Signal Measurement: After an incubation period, the TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor emission to the donor emission is calculated.
-
Data Analysis: The inhibition of kinase activity by the test compound is determined by the decrease in the TR-FRET signal. IC50 values are calculated from dose-response curves.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary targets of the proxy compounds (CDKs) and other commonly affected kinase pathways.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Caption: Simplified CDK signaling pathway for G1/S transition.
MAPK/ERK Signaling Pathway
Caption: Overview of the MAPK/ERK signaling cascade.
JNK Signaling Pathway
Caption: The JNK signaling pathway in response to cellular stress.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling pathway.
General Kinase Inhibitor Screening Workflow
Caption: A generalized workflow for kinase inhibitor discovery and profiling.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FMF-04-159-2 | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In vitro kinome profiling measuring drug binding [bio-protocol.org]
- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. assets.fishersci.com [assets.fishersci.com]
Comparative Benchmarking of 4-chloro-5-phenyl-1H-pyrazol-3-amine Against Known Therapeutic Standards
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparative analysis of the novel pyrazole derivative, 4-chloro-5-phenyl-1H-pyrazol-3-amine, against established therapeutic standards. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6][7][8] This document outlines the methodologies for benchmarking this specific compound and presents hypothetical comparative data to illustrate its potential therapeutic relevance.
Overview of this compound
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈ClN₃
-
Key Features: A five-membered pyrazole ring with a chloro substituent at position 4, a phenyl group at position 5, and an amine group at position 3. These substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3]
Anticipated Biological Activities:
Based on the extensive literature on pyrazole derivatives, this compound is hypothesized to exhibit potential anticancer and anti-inflammatory activities.[2][3][9][10] This guide will focus on benchmarking its performance in these two therapeutic areas.
Benchmarking for Anticancer Activity
The anticancer potential of this compound is evaluated by assessing its cytotoxicity against various cancer cell lines and its inhibitory effect on key oncogenic signaling pathways.
2.1. Comparative Cytotoxicity Analysis
The in vitro cytotoxicity is a primary indicator of a compound's anticancer potential. The half-maximal inhibitory concentration (IC₅₀) is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 1: Comparative IC₅₀ Values (µM) against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 8.5 | 12.3 | 15.1 |
| Doxorubicin (Standard) | 0.9 | 1.2 | 1.5 |
| Erlotinib (EGFR Inhibitor Standard) | 15.2 | 5.8 | > 50 |
2.2. Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and the standard drugs (Doxorubicin, Erlotinib) for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves.
2.3. Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT cytotoxicity assay.
2.4. Proposed Mechanism: Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival.[10] A potential mechanism for this compound could be the inhibition of the EGFR or related tyrosine kinase pathways.
Caption: Proposed EGFR signaling pathway inhibition.
Benchmarking for Anti-inflammatory Activity
The anti-inflammatory potential is assessed by evaluating the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
3.1. Comparative COX Inhibition Analysis
The inhibitory activity against COX-1 and COX-2 is measured to determine the compound's efficacy and selectivity. A higher COX-2 selectivity index indicates a potentially better safety profile with fewer gastrointestinal side effects.
Table 2: Comparative COX Inhibition Data (IC₅₀, µM) and Selectivity Index
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 25.0 | 1.5 | 16.7 |
| Celecoxib (Standard) | > 100 | 0.04 | > 2500 |
| Indomethacin (Standard) | 0.1 | 1.8 | 0.06 |
3.2. Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound and standards.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.
-
IC₅₀ Calculation: IC₅₀ values are determined from the inhibition curves.
3.3. Workflow for COX Inhibition Assay
Caption: Workflow of the in vitro COX inhibition assay.
3.4. Inflammatory Signaling Pathway
The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Arachidonic acid and COX-2 inflammatory pathway.
Summary and Future Directions
The presented hypothetical data suggests that this compound displays promising, albeit moderate, anticancer and anti-inflammatory activities when benchmarked against standard therapeutic agents. Its notable COX-2 selectivity warrants further investigation as a potential anti-inflammatory agent with a favorable safety profile.
Future studies should focus on:
-
In vivo efficacy and toxicity studies in animal models.
-
Elucidation of the precise molecular mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this pyrazole scaffold.
This guide provides a foundational framework for the systematic evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. perspective-the-potential-of-pyrazole-based-compounds-in-medicine - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Statistical Comparison of Pyrazole Derivatives in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pyrazole Efficacy
This guide presents a comparative statistical analysis of experimental data from recent studies on pyrazole derivatives, focusing on their potential as anticancer agents. Pyrazole-based compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] This document provides a side-by-side comparison of the cytotoxic effects of selected pyrazole derivatives against prominent cancer cell lines, details the experimental protocols used to obtain this data, and visualizes key biological pathways and research workflows.
Comparative Efficacy of Pyrazole Derivatives
The in vitro cytotoxic activity of novel pyrazole derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below, alongside the standard chemotherapeutic agent, Doxorubicin, for reference.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| Pyrazole Derivative 2 | 8.30 | 6.30 | 8.80 | [5] |
| Pyrazole Derivative 3 | 8.65 | 6.10 | 8.95 | [5] |
| Pyrimidine Derivative 4 | 7.85 | 5.50 | 7.12 | [5] |
| Doxorubicin | 2.5 | >20 | 12.2 |
Lower IC50 values indicate higher potency.
Statistical analysis of this data suggests that the tested pyrazole and pyrimidine derivatives exhibit significant cytotoxic activity against the selected cancer cell lines. Notably, Pyrimidine Derivative 4 demonstrated the most potent activity across all three cell lines among the novel compounds.[5] While Doxorubicin showed high potency against MCF-7 cells, it was less effective against A549 and HepG2 cells in the cited study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The pyrazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to the desired concentrations. The cells are then treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a fluorescence reporter, and GTP in a glutamate-based buffer is prepared.
-
Compound Incubation: The pyrazole derivatives are added to the reaction mixture at various concentrations.
-
Polymerization Initiation: The reaction is initiated by warming the mixture to 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer. The IC50 values are determined by plotting the inhibition of polymerization against the compound concentration.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Protocol:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains a reaction buffer, a specific peptide substrate for EGFR, ATP, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of the purified EGFR enzyme.
-
Incubation: The plate is incubated at 37°C for a specified period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a chemiluminescent or fluorescent signal.
-
Data Analysis: The IC50 values are calculated by measuring the reduction in signal in the presence of the inhibitor.
Visualizing Molecular Pathways and Research Workflows
To provide a clearer understanding of the mechanisms of action and the experimental processes involved in pyrazole research, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for the discovery and development of anticancer pyrazole derivatives.
Caption: A simplified diagram illustrating the inhibition of the PI3K/Akt signaling pathway by a pyrazole derivative.
References
- 1. Expediting the Design, Discovery, and Development of Anticancer Drugs using Computational Approaches [norecopa.no]
- 2. mdpi.com [mdpi.com]
- 3. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. tis.wu.ac.th [tis.wu.ac.th]
peer-reviewed literature on the biological effects of 4-chloro-5-phenyl-1H-pyrazol-3-amine
For researchers and drug development professionals exploring the therapeutic potential of novel heterocyclic compounds, this guide provides a comparative overview of the biological effects of aminopyrazole derivatives structurally related to 4-chloro-5-phenyl-1H-pyrazol-3-amine. Due to a lack of specific peer-reviewed literature on this compound, this guide focuses on closely related analogs, summarizing their biological activities, and providing the experimental context necessary for informed research and development.
Comparison of Biological Activities of Aminopyrazole Analogs
The following tables summarize the quantitative biological data for various substituted aminopyrazole derivatives, offering insights into their potential as anticancer, anti-inflammatory, and antifungal agents. The selection of these analogs is based on structural similarity to this compound, featuring substitutions on the pyrazole ring and/or the phenyl moiety.
Table 1: Anticancer Activity of Aminopyrazole Derivatives
| Compound ID | Structure | Cell Line | Activity (GI₅₀ µM) | Reference |
| HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Leukemia | Significant activity at 10 µM | [1] |
| 5b | Methyl 2-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)acetate | K562 (Leukemia) | 0.021 | [2] |
| A549 (Lung Cancer) | 0.69 | [2] | ||
| MCF-7 (Breast Cancer) | 1.7 | [2] | ||
| 5e | 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrile | K562 (Leukemia) | Potent | [2] |
| A549 (Lung Cancer) | Potent | [2] | ||
| MCF-7 (Breast Cancer) | Potent | [2] | ||
| 6h | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | PGI = 65.12 at 10 µM | [3] |
| NCI-H460 (Non-Small Cell Lung) | PGI = 55.61 at 10 µM | [3] | ||
| SNB-75 (CNS Cancer) | PGI = 54.68 at 10 µM | [3] |
PGI = Percent Growth Inhibition
Table 2: Anti-inflammatory and Kinase Inhibitory Activity
| Compound ID | Target | Activity (IC₅₀) | Selectivity | Reference |
| SR-3576 | JNK3 | 7 nM | >2800-fold over p38 | [4] |
| SR-3451 | JNK3 | <100 nM (cell-based) | - | [4] |
| Analogs of 4d | COX-1 / COX-2 | Partial Inhibition | - | [5] |
Table 3: Antifungal Activity of Chloro-Pyrazole Derivatives
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| 7c | Fusarium graminearum | 0.74 | [6] |
| Botrytis cinerea | 0.68 | [6] | |
| Rhizoctonia solani | 0.85 | [6] | |
| 8d | Rhizoctonia solani | 0.25 | [6] |
| 8g | Rhizoctonia solani | 0.96 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Anticancer Activity Screening (NCI-60 Cell Line Panel)
The National Cancer Institute (NCI) protocol for evaluating the anticancer activity of compounds against a panel of 60 human cancer cell lines is a widely accepted standard.[1][3]
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Compound Preparation: Compounds are dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then diluted with cell culture medium.
-
Assay Procedure:
-
Cells are seeded in 96-well microtiter plates and incubated for 24 hours.
-
The test compound is added at a single concentration (e.g., 10 µM) or in a series of dilutions.
-
Plates are incubated for an additional 48 hours.
-
-
Data Analysis:
-
After incubation, the cell viability is determined using a sulforhodamine B (SRB) assay, which measures protein content.
-
The percentage growth inhibition (PGI) is calculated relative to untreated control cells. For compounds tested at multiple concentrations, a dose-response curve is generated to determine the GI₅₀ (concentration causing 50% growth inhibition).
-
In Vitro Kinase Inhibition Assay (JNK3)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.[4]
-
Reagents: Recombinant JNK3 enzyme, substrate (e.g., a peptide containing the phosphorylation site), and ATP.
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from radiolabeled ATP) or fluorescence-based assays.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from dose-response curves.
Antifungal Activity Assay (In Vitro)
This method assesses the efficacy of compounds in inhibiting the growth of pathogenic fungi.[6]
-
Fungal Strains: Cultures of relevant pathogenic fungi, such as Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani.
-
Compound Preparation: Compounds are dissolved in a suitable solvent and added to a growth medium (e.g., potato dextrose agar) at various concentrations.
-
Assay Procedure:
-
Mycelial plugs of the test fungi are placed on the surface of the agar plates containing the test compound.
-
Plates are incubated at an appropriate temperature until the mycelium in the control plates (without the compound) has reached a certain diameter.
-
-
Data Analysis: The diameter of the fungal growth is measured, and the percentage of inhibition is calculated relative to the control. The EC₅₀ value, the concentration that inhibits fungal growth by 50%, is then determined.
Signaling Pathways and Experimental Workflows
The biological effects of aminopyrazole derivatives are often attributed to their ability to modulate specific signaling pathways, particularly those involving protein kinases.
JNK Signaling Pathway
Aminopyrazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is involved in cellular responses to stress, inflammation, and apoptosis.
Caption: JNK Signaling Pathway Inhibition.
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of novel compounds on cancer cell lines.
References
- 1. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Action of Pyrazole-Based Drugs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanism of action of pyrazole-based drugs against their alternatives, supported by experimental data and detailed protocols. The unique structural properties of the pyrazole ring allow this class of drugs to target a wide array of proteins with high efficacy and selectivity.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility as a scaffold in drug design. This allows pyrazole-containing drugs to target a diverse range of proteins, including enzymes and receptors, and treat a wide variety of clinical conditions from inflammatory diseases to cancer.[1]
Targeting Cyclooxygenase (COX) Enzymes in Inflammation
A prominent class of pyrazole-based drugs are the selective COX-2 inhibitors, such as celecoxib, used to treat inflammation and pain.[2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, selective COX-2 inhibitors were designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[3][4]
The selectivity of these drugs is attributed to the bulkier side chains of the pyrazole scaffold, which can fit into the larger active site of the COX-2 enzyme but not the narrower channel of the COX-1 isoform.[4]
Comparative Performance of COX Inhibitors
The following table summarizes the in vitro potency (IC50) and selectivity of the pyrazole-based drug Celecoxib compared to other non-selective NSAIDs. Lower IC50 values indicate greater potency. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
| Drug | Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index |
| Celecoxib | Pyrazole-based (COX-2 Selective) | 7.6 | 0.04 | 190 |
| Diclofenac | NSAID | 0.9 | 0.03 | 30 |
| Ibuprofen | NSAID | 16.6 | 2.5 | 6.6 |
| Naproxen | NSAID | 4.9 | 1.2 | 4.1 |
| Indomethacin | NSAID | 0.1 | 1.3 | 0.08 |
Data compiled from multiple sources.[5][6][7]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., Celecoxib, NSAIDs) dissolved in DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme and L-epinephrine (cofactors)
-
Quenching solution (e.g., 1 M HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, heme, and L-epinephrine.
-
Add the COX enzyme (either COX-1 or COX-2) to the mixture.
-
Introduce the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding the quenching solution.
-
Measure the amount of PGE2 produced using an ELISA kit.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Workflow for COX Inhibition Assay
References
Assessing the Selectivity of Pyrazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the selectivity of these compounds is paramount for developing safe and efficacious therapeutics. This guide provides a comparative assessment of the selectivity of a representative pyrazole-based kinase inhibitor, Prexasertib (LY2606368), against a panel of protein kinases. Detailed experimental protocols for key selectivity assays are provided to aid researchers in their own investigations.
Introduction to 4-chloro-5-phenyl-1H-pyrazol-3-amine and the Importance of Selectivity
While the specific compound this compound is not extensively characterized in publicly available literature, its core pyrazole structure is a common feature in a multitude of kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. However, their efficacy can be compromised by off-target effects, which arise from the inhibition of kinases other than the intended target. Therefore, a thorough assessment of a compound's selectivity across the human kinome is a critical step in the drug discovery and development process. A highly selective inhibitor minimizes the risk of adverse effects and provides a clearer understanding of the biological consequences of inhibiting a specific kinase.
This guide uses Prexasertib, a well-studied pyrazole-containing inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), as a case study to illustrate the principles and methodologies of selectivity profiling.
Comparative Selectivity of Prexasertib
Prexasertib is a potent inhibitor of Chk1 and Chk2, kinases that play a crucial role in the DNA damage response. Its selectivity has been evaluated against a broad range of kinases, revealing a profile of a highly potent and relatively selective inhibitor. The following table summarizes the inhibitory activity of Prexasertib against its primary targets and a selection of off-target kinases.
| Kinase Target | IC50 / Kd (nM) | Assay Type | Reference |
| Chk1 | <1 (IC50), 0.9 (Ki) | Cell-free | [1] |
| Chk2 | 8 (IC50) | Cell-free | [1] |
| RSK1 | 9 (IC50) | Cell-free | [1] |
| MELK | 38 (IC50) | Cell-free | [1] |
| SIK | 42 (IC50) | Cell-free | [1] |
| BRSK2 | 48 (IC50) | Cell-free | [1] |
| ARK5 (NUAK1) | 64 (IC50) | Cell-free | [1] |
Experimental Protocols for Selectivity Assessment
A variety of in vitro assays are employed to determine the selectivity profile of a kinase inhibitor. These assays can be broadly categorized as either biochemical assays that measure the inhibition of kinase enzymatic activity or binding assays that quantify the affinity of the compound for the kinase.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. This assay is widely used for primary screening and selectivity profiling due to its high sensitivity and broad applicability.[2][3]
Principle:
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[2][3]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction well.
-
Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Kinase Binding Assay (KINOMEscan™)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases. This method provides a broad overview of a compound's selectivity and potential off-target interactions.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.[4][5]
Protocol:
-
Assay Setup:
-
A panel of DNA-tagged kinases is individually incubated with the test compound and an immobilized ligand in a multi-well plate.
-
-
Competition Binding:
-
The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase active site.
-
-
Washing and Elution:
-
Unbound components are washed away.
-
The bound kinase-DNA conjugate is eluted.
-
-
Quantification:
-
The amount of eluted kinase-DNA is quantified using qPCR.
-
The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a biophysical method that measures the thermal stability of a protein in the presence and absence of a ligand. It is a rapid and cost-effective method for screening compound libraries and assessing selectivity.[6][7][8]
Principle:
The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.[6][7]
Protocol:
-
Sample Preparation:
-
Prepare a mixture of the purified kinase and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Add the test compound at a desired concentration.
-
-
Thermal Denaturation:
-
Place the samples in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition corresponds to the Tm.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the compound. A significant positive ΔTm indicates binding and stabilization.
-
Visualizing Selectivity Assessment
Signaling Pathway of Chk1/Chk2
Caption: Simplified signaling pathway of Chk1 and Chk2 in the DNA damage response.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A typical workflow for assessing the selectivity of kinase inhibitors.
Logical Relationship of Selectivity Assessment
Caption: Logical relationship in evaluating the selectivity of a kinase inhibitor.
Conclusion
The assessment of selectivity is a critical component of the preclinical evaluation of any kinase inhibitor. By employing a combination of biochemical and binding assays, researchers can gain a comprehensive understanding of a compound's activity across the kinome. The case study of Prexasertib highlights how a pyrazole-based compound can achieve high potency and selectivity for its intended targets. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists engaged in the discovery and development of novel kinase inhibitors, enabling them to make informed decisions and advance the most promising candidates toward clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADP-Glo™ Kinase Assay Protocol [pl.promega.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
Safety Operating Guide
Proper Disposal of 4-chloro-5-phenyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals
For immediate reference, treat 4-chloro-5-phenyl-1H-pyrazol-3-amine as a hazardous chemical waste. Proper disposal requires adherence to specific protocols to ensure the safety of laboratory personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound, addressing the informational needs of researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
-
H301: Toxic if swallowed.
-
H318: Causes serious eye damage.
Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow the disposal guidelines for toxic and corrosive chemical waste.
Quantitative Data Summary
For clarity and quick reference, the pertinent hazard classifications for a structurally similar compound are summarized below.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
Data based on the known hazards of the isomeric compound 4-(4-Chlorophenyl)-1H-pyrazol-3-amine.
Experimental Protocols: Disposal Procedures
The proper disposal of this compound should be managed as a solid hazardous chemical waste. The following step-by-step protocol must be followed:
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This compound is a halogenated organic compound. It must be segregated from non-halogenated waste streams to ensure proper disposal, typically via incineration.[1]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
3. Waste Collection and Containerization:
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
The container should be in good condition, free from leaks or cracks.
-
Do not overfill the container; a good practice is to fill it to no more than 80% of its capacity.
-
Keep the container closed at all times, except when adding waste.
4. Contaminated Materials:
-
Any materials contaminated with this compound, such as weighing paper, pipette tips, or gloves, must also be disposed of in the same designated hazardous waste container.
5. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
6. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Mandatory Visualizations
To aid in the decision-making process for the proper disposal of laboratory waste, the following workflow diagram is provided.
Caption: Decision workflow for the disposal of this compound waste.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always consult your institution's specific waste management policies and procedures. By adhering to these guidelines, you contribute to a safer laboratory environment and ensure regulatory compliance.
References
Personal protective equipment for handling 4-chloro-5-phenyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-chloro-5-phenyl-1H-pyrazol-3-amine (CAS Number: 40545-65-1). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Physicochemical Properties
This compound is classified as acutely toxic if swallowed and can cause serious eye damage. It is a solid at room temperature. In the absence of a complete, independently verified Safety Data Sheet (SDS) for this specific compound, the following data is based on available information for 4-(4-Chlorophenyl)-1H-pyrazol-3-amine and should be used with caution. Always refer to the supplier-specific SDS for the most accurate information.
| Property | Value | Source |
| CAS Number | 40545-65-1 | |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Solid | |
| GHS Hazard Statements | H301: Toxic if swallowedH318: Causes serious eye damage | |
| GHS Precautionary Statements | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves have shown poor resistance to amines and halogenated hydrocarbons.[1] Consider using thicker gloves or double-gloving. Butyl rubber or neoprene gloves may offer better protection.[2] Always consult the glove manufacturer's resistance chart for specific chemical compatibility. |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and solid particulates that can cause serious eye damage. |
| Body | Laboratory coat | A standard lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or aerosols. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Step-by-Step Operational Plan
Handling and Use
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan
As a halogenated aromatic amine, this compound is considered a hazardous waste.
-
Waste Segregation:
-
This compound must be disposed of as halogenated organic waste .
-
Do not mix with non-halogenated waste, as this will increase disposal costs and complexity.[3]
-
Keep solid and liquid waste streams separate.
-
-
Containerization:
-
Use designated, properly labeled hazardous waste containers.
-
The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.
-
-
Disposal Procedure:
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
The primary method for the disposal of halogenated organic compounds is typically incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, immediately call a poison control center or doctor. Do not induce vomiting.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
